MC-Ala-Ala-Asn-PAB-PNP
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C34H39N7O12 |
|---|---|
Peso molecular |
737.7 g/mol |
Nombre IUPAC |
[4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C34H39N7O12/c1-20(36-28(43)6-4-3-5-17-40-29(44)15-16-30(40)45)31(46)37-21(2)32(47)39-26(18-27(35)42)33(48)38-23-9-7-22(8-10-23)19-52-34(49)53-25-13-11-24(12-14-25)41(50)51/h7-16,20-21,26H,3-6,17-19H2,1-2H3,(H2,35,42)(H,36,43)(H,37,46)(H,38,48)(H,39,47)/t20-,21-,26-/m0/s1 |
Clave InChI |
UZCNUSRZZPELJW-WOVHNISZSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O |
SMILES canónico |
CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the MC-Ala-Ala-Asn-PAB-PNP Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Maleimidocaproyl-Alanine-Alanine-Asparagine-p-aminobenzyl alcohol-p-nitrophenyl carbonate (MC-Ala-Ala-Asn-PAB-PNP) linker, a sophisticated tool in the design of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs). We will delve into its mechanism of action, provide key quantitative data, and present detailed experimental protocols to facilitate its application in research and development.
Core Concepts: Understanding the this compound Linker
The this compound linker is a multi-component system engineered for the conditional release of therapeutic payloads. It is classified as a cleavable linker, designed to remain stable in systemic circulation and selectively release its cargo within the target cell environment.
The linker is comprised of several key functional units:
-
Maleimidocaproyl (MC) group: This unit provides a reactive maleimide (B117702) moiety for covalent conjugation to thiol groups, typically the sulfhydryl groups of cysteine residues on a monoclonal antibody (mAb). The caproyl spacer enhances solubility and reduces steric hindrance.
-
Alanine-Alanine-Asparagine (Ala-Ala-Asn) peptide sequence: This tripeptide is the primary determinant of the linker's cleavage specificity. It is specifically recognized and hydrolyzed by the lysosomal protease legumain , which is often overexpressed in the tumor microenvironment and within cancer cells.[1][2]
-
p-Aminobenzyl alcohol (PAB) self-immolative spacer: Following the enzymatic cleavage of the Ala-Ala-Asn peptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction. This "self-immolative" cascade ensures the efficient and traceless release of the unmodified payload.
-
p-Nitrophenyl (PNP) carbonate: This activated carbonate serves as a good leaving group, facilitating the efficient conjugation of the linker to an amine-containing payload molecule, forming a stable carbamate (B1207046) bond.
Mechanism of Action: A Step-by-Step Release Pathway
The therapeutic action of an ADC utilizing the this compound linker is a sequential process initiated by targeted delivery and culminating in payload release.
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the linker designed for stability at physiological pH. The monoclonal antibody component directs the ADC to specific antigens on the surface of target cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cell through endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome, an organelle characterized by an acidic environment and a high concentration of degradative enzymes, including legumain.
-
Enzymatic Cleavage: Within the lysosome, legumain recognizes and cleaves the amide bond C-terminal to the asparagine residue in the Ala-Ala-Asn peptide sequence.
-
Self-Immolation: The cleavage of the peptide unmasks an aniline (B41778) nitrogen on the PAB spacer, initiating a rapid, spontaneous 1,6-elimination reaction.
-
Payload Release: This electronic cascade results in the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the target cell, where it can exert its therapeutic effect.
Quantitative Data Summary
The following table summarizes key quantitative data related to the enzymatic cleavage of the Ala-Ala-Asn peptide sequence by legumain. Precise kinetic parameters for the entire linker construct are not widely available in the public domain and may vary depending on the specific experimental conditions and the nature of the conjugated payload.
| Parameter | Value | Substrate | Enzyme | Conditions | Reference |
| Michaelis Constant (Km) | 80 µM | Cbz-Ala-Ala-Asn-AMC | Human legumain | pH 5.5 | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving the this compound linker.
Synthesis of the MC-Ala-Ala-Asn-PAB-Payload Conjugate
This protocol outlines the synthesis of the drug-linker conjugate prior to its attachment to the antibody. It assumes the availability of the this compound linker and an amine-containing payload.
Materials:
-
This compound
-
Amine-containing payload (e.g., a cytotoxic drug)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Acetonitrile (ACN) and water (H₂O) with 0.1% trifluoroacetic acid (TFA) or formic acid for HPLC
-
Lyophilizer
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Dissolution:
-
Dissolve the this compound linker (1.0 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-50 mg/mL.
-
In a separate vial, dissolve the amine-containing payload (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
-
Reaction:
-
To the solution of the linker, add the solution of the payload.
-
Add DIPEA or NMM (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature (20-25°C) for 2-18 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of starting materials.
-
-
Purification:
-
Upon completion, purify the crude reaction mixture by preparative RP-HPLC using a C18 column and a suitable gradient of water and acetonitrile, both containing 0.1% TFA or formic acid.
-
Collect the fractions containing the purified drug-linker conjugate.
-
-
Lyophilization and Characterization:
-
Lyophilize the pure fractions to obtain the final MC-Ala-Ala-Asn-PAB-Payload conjugate as a solid.
-
Confirm the identity and purity of the final product by LC-MS. The expected mass will be the sum of the mass of the MC-Ala-Ala-Asn-PAB moiety plus the mass of the payload, minus the mass of the p-nitrophenol leaving group.
-
Conjugation of the Drug-Linker to a Monoclonal Antibody
This protocol describes the conjugation of the pre-formed MC-Ala-Ala-Asn-PAB-Payload to a monoclonal antibody via cysteine residues.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation buffer (e.g., phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.4)
-
MC-Ala-Ala-Asn-PAB-Payload conjugate
-
Quenching agent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) system (e.g., G25 desalting column)
-
UV-Vis spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Reduction:
-
Buffer exchange the mAb into the conjugation buffer.
-
Partially reduce the interchain disulfide bonds of the mAb by adding a controlled molar excess of TCEP or DTT (typically 2-5 equivalents per antibody).
-
Incubate the mixture at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation Reaction:
-
Dissolve the MC-Ala-Ala-Asn-PAB-Payload conjugate in a suitable co-solvent (e.g., DMSO).
-
Add the drug-linker solution to the reduced antibody solution at a molar excess of 4-8 fold.
-
Gently agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Quenching:
-
Quench any unreacted thiol groups on the antibody by adding an excess of N-acetylcysteine.
-
-
Purification and Characterization:
-
Purify the resulting ADC from unconjugated drug-linker and other small molecules using a desalting column.
-
Concentrate the purified ADC to the desired concentration.
-
Determine the protein concentration using UV-Vis spectrophotometry at 280 nm.
-
Determine the average drug-to-antibody ratio (DAR) using HIC.
-
In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the potency of the ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and unconjugated antibody (as a control)
-
Cell viability reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.
-
Remove the old medium from the cells and add the diluted ADC or control antibody to the respective wells.
-
Incubate the plates at 37°C in a CO₂ incubator for 72-120 hours.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).
-
Plasma Stability Assay
This protocol describes an in vitro assay to evaluate the stability of the ADC linker in plasma.
Materials:
-
ADC
-
Plasma from relevant species (e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
LC-MS system
Procedure:
-
Incubation:
-
Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
As a control, incubate the ADC in PBS under the same conditions.
-
-
Sampling:
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).
-
Immediately freeze the samples at -80°C to halt any degradation.
-
-
Sample Preparation and Analysis:
-
Thaw the samples and process them to isolate the ADC (e.g., using protein A affinity capture).
-
Analyze the intact ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage and payload loss.
-
-
Data Analysis:
-
Plot the average DAR as a function of time to assess the stability of the ADC in plasma.
-
Conclusion
The this compound linker represents a sophisticated and highly specific tool for the targeted delivery of therapeutic agents. Its reliance on legumain for cleavage offers a distinct advantage in targeting tumors with high expression of this protease. The self-immolative PAB spacer ensures the efficient release of the unmodified payload, maximizing its therapeutic potential. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in the rational design and evaluation of next-generation ADCs and other targeted therapies.
References
An In-depth Technical Guide to the ADC Linker: MC-Ala-Ala-Asn-PAB-PNP
This guide provides a comprehensive technical overview of the Maleimidocaproyl-Alanine-Alanine-Asparagine-p-aminobenzyl-p-nitrophenyl carbonate (MC-Ala-Ala-Asn-PAB-PNP) linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). It is intended for researchers, scientists, and professionals in the field of drug development.
Core Structure and Properties
This compound is a cleavable linker system designed for the targeted delivery of cytotoxic payloads. Its multi-component structure allows for stable conjugation in circulation and specific release of the drug within the target cell.
The key components of the linker are:
-
MC (Maleimidocaproyl): A thiol-reactive group that enables covalent conjugation to cysteine residues on a monoclonal antibody (mAb).
-
Ala-Ala-Asn: A tripeptide sequence that serves as a substrate for specific intracellular proteases.
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the peptide sequence, undergoes a 1,6-elimination reaction to release the conjugated payload in its active form.
-
PNP (p-nitrophenyl carbonate): An activated carbonate that serves as a good leaving group, facilitating the conjugation of an amine-containing drug payload.
A related structure, Fmoc-Ala-Ala-Asn-PAB-PNP, is also commercially available and utilized in solid-phase peptide synthesis of the linker.[1][2]
Physicochemical Properties
Quantitative data for this compound and its common precursors are summarized below. This data is essential for understanding the linker's characteristics during synthesis, purification, and conjugation.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| This compound | 1638970-45-2 | C34H39N7O11 | 721.72 | >95% (typical) |
| MC-Ala-Ala-Asn-PAB | 1638970-44-1 | C27H36N6O8 | 572.62 | >96%[3][4] |
| Fmoc-Ala-Ala-Asn-PAB-PNP | 1834516-06-1 | C39H38N6O11 | 766.76 | >95% (typical)[2] |
Mechanism of Action in Antibody-Drug Conjugates
The this compound linker is integral to the targeted cell-killing mechanism of an ADC. The process can be summarized in the following steps:
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the linker stably connecting the antibody to the cytotoxic drug. The antibody component specifically recognizes and binds to a target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.
-
Lysosomal Trafficking and Enzymatic Cleavage: The ADC is trafficked to the lysosome, an acidic organelle containing various degradative enzymes. Within the lysosome, the tripeptide sequence Ala-Ala-Asn is recognized and cleaved by the protease Legumain, which is often overexpressed in the tumor microenvironment.
-
Self-Immolation and Payload Release: The cleavage of the peptide bond between asparagine and the p-aminobenzyl (PAB) spacer initiates a spontaneous 1,6-elimination reaction. This self-immolative cascade results in the release of the unmodified, active cytotoxic payload into the cytoplasm.
-
Induction of Cell Death: The released cytotoxic drug can then exert its pharmacological effect, leading to the death of the cancer cell.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of an ADC utilizing the this compound linker.
Experimental Protocols
The synthesis of an ADC using the this compound linker involves a multi-step process, including the synthesis of the linker-drug conjugate and its subsequent conjugation to the antibody.
Synthesis of the Drug-Linker Conjugate
This process involves the reaction of the PNP-activated linker with an amine-containing cytotoxic drug.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., MMAE)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Dissolve this compound (1.1 equivalents) and the amine-containing payload (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution to act as a base.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using LC-MS until the starting materials are consumed (typically 2-4 hours).
-
Purify the resulting drug-linker conjugate by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the solid drug-linker conjugate.
Antibody-Drug Conjugation
This protocol describes the conjugation of the maleimide-containing drug-linker to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
The purified MC-Ala-Ala-Asn-PAB-Drug conjugate
-
Buffer for conjugation (e.g., PBS, pH 7.4, with 1 mM DTPA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a calculated amount of reducing agent (e.g., 5-10 molar equivalents of TCEP).
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.
-
Remove the excess reducing agent using a desalting column (e.g., G25) equilibrated with conjugation buffer.
-
-
Conjugation:
-
Adjust the concentration of the reduced antibody to 2.5-5 mg/mL in cold conjugation buffer.
-
Add the drug-linker conjugate (typically 1.2-1.5 equivalents per free thiol) to the reduced antibody solution.
-
Incubate the reaction on ice or at room temperature for 1-2 hours.
-
-
Quenching:
-
Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide (B117702) groups.
-
-
Purification:
-
Purify the resulting ADC using SEC to remove unconjugated drug-linker and other impurities.
-
Concentrate the purified ADC and store it under appropriate conditions.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis of an ADC using the this compound linker.
Enzymatic Cleavage of the Ala-Ala-Asn Sequence
The selective cleavage of the Ala-Ala-Asn peptide sequence is a critical aspect of the linker's function. Legumain, a lysosomal cysteine protease, is the primary enzyme responsible for this cleavage.
Legumain Specificity and Kinetics
Legumain exhibits a strong preference for cleaving peptide bonds C-terminal to asparagine (Asn) residues. Its activity is pH-dependent, with optimal cleavage of Asn-containing substrates occurring at a slightly acidic pH (around 5.5-6.0), which is consistent with the lysosomal environment.
| Substrate | Enzyme | pH | kcat/Km (M⁻¹s⁻¹) |
| Z-Ala-Ala-Asn-AMC | Legumain | 5.8 | 36,100 |
Data is illustrative and based on similar substrates. Z-Ala-Ala-Asn-AMC is a commonly used fluorogenic substrate for measuring legumain activity.[1]
This high catalytic efficiency ensures rapid cleavage of the linker upon internalization into the target cell, leading to efficient drug release.
References
- 1. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc-Ala-Ala-Asn-PABC-PNP, ADC linker, 1834516-06-1 | BroadPharm [broadpharm.com]
- 3. SPDP-Val-Cit-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
Legumain-Cleavable Linkers for Antibody-Drug Conjugates: A Technical Guide
Introduction
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. While traditional linkers like the cathepsin B-cleavable valine-citrulline (Val-Cit) have seen clinical success, they possess limitations such as hydrophobicity and susceptibility to premature cleavage in circulation, leading to off-target toxicity.[1][2][3][4] This has spurred the development of next-generation linker technologies, with legumain-cleavable linkers showing significant promise.
Legumain, an asparaginyl endopeptidase, is a lysosomal cysteine protease that is overexpressed in a wide range of solid tumors and within the tumor microenvironment (TME), including in tumor-associated macrophages (TAMs).[5][6][7][8] Its expression is significantly lower in normal tissues, making it an attractive target for tumor-specific drug release.[5][7] Legumain's activity is highly dependent on the acidic conditions found within lysosomes (pH 4.5-5.5) and the TME, providing an additional layer of tumor selectivity.[9][10][11] This guide provides an in-depth technical overview of legumain-cleavable linkers for ADCs, covering their mechanism of action, design, quantitative performance data, and the experimental protocols used for their evaluation.
Mechanism of Action
The fundamental principle of legumain-cleavable ADCs is the selective release of the cytotoxic payload within the tumor. This process involves several key steps:
-
Circulation and Targeting: The ADC circulates systemically, with the stable linker preventing premature payload release. The antibody component specifically binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome.
-
Linker Cleavage: Inside the acidic environment of the lysosome, overexpressed and active legumain recognizes and cleaves the specific asparagine-containing peptide sequence of the linker.
-
Payload Release and Action: The cleavage liberates the cytotoxic payload, which can then exert its cell-killing effect, for instance, by inhibiting tubulin polymerization or causing DNA damage.
-
Bystander Effect: In some cases, the released payload can diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[2]
Furthermore, the acidic nature of the TME may also facilitate the extracellular activation of secreted prolegumain, potentially enabling payload release in the tumor interstitium before internalization.[9][12][13]
Figure 1: Mechanism of action of a legumain-cleavable ADC.
Design and Chemistry
The design of legumain-cleavable linkers centers on incorporating peptide sequences that are efficiently recognized and cleaved by the enzyme.
-
Substrate Specificity: Legumain preferentially cleaves peptide bonds on the C-terminal side of asparagine (Asn) residues. Dipeptide sequences such as Alanine-Alanine-Asparagine (Ala-Ala-Asn) and Asparagine-Asparagine (Asn-Asn) have been identified as effective substrates.[1][9][13][14] These Asn-containing linkers are notably more hydrophilic than the traditional Val-Cit linker, which can reduce ADC aggregation and improve pharmacokinetics.[1][2]
-
Self-Immolative Spacers: Many designs incorporate a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), between the cleavage site and the payload. After legumain cleaves the peptide, the PABC spacer spontaneously decomposes, ensuring the release of the payload in its unmodified, fully active form.
-
Direct Payload Coupling: An innovative approach involves the direct attachment of the payload to the asparagine residue.[15][16] This strategy simplifies the synthesis of the linker-payload and further increases hydrophilicity by eliminating the PABC spacer.[15]
Figure 2: General structures of legumain-cleavable linkers.
Quantitative Data Summary
The performance of legumain-cleavable ADCs has been extensively evaluated and compared to the industry-standard Val-Cit linker. The following tables summarize key quantitative data from preclinical studies.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀)
| ADC Linker-Payload | Cell Line | Target Antigen | Legumain Expression | IC₅₀ (µg/mL) | Reference |
| Asn-Asn-PABC-MMAE | Granta-519 | CD79b | High | ~0.004 | [1] |
| Val-Cit-PABC-MMAE | Granta-519 | CD79b | High | ~0.03 | [1] |
| Asn-Asn-PABC-MMAE | RL | CD79b | Low | ~0.03 | [1] |
| Val-Cit-PABC-MMAE | RL | CD79b | Low | ~0.03 | [1] |
| Asn-Asn-PABC-MMAE | SKBR3 | HER2 | High | ~0.021 | [9] |
| Val-Cit-PABC-MMAE | SKBR3 | HER2 | High | ~0.027 | [9] |
| Gly-Asn-Asn-Gly-Exatecan | BxPC-3 | TROP2 | High | 0.0003 | [16] |
| Val-Cit-PABC-Exatecan | BxPC-3 | TROP2 | High | 0.0004 | [16] |
Data indicates that Asn-Asn linkers provide comparable or, in high-legumain expressing cells, superior potency to Val-Cit linkers.[1][16]
Table 2: Comparative Plasma Stability
| ADC Linker | Plasma Source | Incubation Time | Payload Retained | Reference |
| Asn-Asn-PABC-MMAE | Human | 7 days | >95% | [9] |
| Asn-Asn-PABC-MMAE | Mouse | 7 days | ~85% | [9] |
| Val-Cit-PABC-MMAE | Human | 7 days | >95% | [9] |
| Val-Cit-PABC-MMAE | Mouse | 7 days | ~85% | [9] |
Legumain-cleavable linkers demonstrate excellent stability in both human and mouse plasma, comparable to Val-Cit, suggesting suitability for in vivo applications.[9][17] A key advantage is their resistance to cleavage by human neutrophil elastase, which is implicated in the neutropenia associated with some Val-Cit ADCs.[9][17]
Table 3: Comparative Physicochemical Properties of α-TROP2-Exatecan ADCs
| ADC Linker | DAR | % Aggregation | Δ HIC Retention Time (min) | Reference |
| mc-Gly-Asn-Asn-Gly | 7.9 | 0.2 | -0.21 | [16] |
| mc-Gly-Asn-Asn(GABA) | 7.8 | 0.1 | -0.18 | [16] |
| mc-Val-Cit-PABC | 7.6 | 1.1 | 0.44 | [16] |
| mc-GGFG | 7.7 | 0.8 | 0.49 | [16] |
The negative Δ HIC retention time indicates that legumain-cleavable ADCs are significantly less hydrophobic (more hydrophilic) than their cathepsin-cleavable counterparts.[16] This corresponds with a markedly lower tendency for aggregation.[16]
Experimental Protocols
Evaluating the efficacy and stability of legumain-cleavable ADCs requires a series of specialized assays.
Figure 3: General experimental workflow for ADC evaluation.
Legumain-Mediated Linker Cleavage Assay
-
Objective: To confirm that the linker is specifically cleaved by legumain in a lysosomal environment.
-
Methodology:
-
Lysate Preparation: Prepare lysosomal extracts from rat or human liver tissue or from cancer cells with high legumain expression.
-
Incubation: Incubate the ADC (e.g., at 10 µM) with the lysosomal lysate at 37°C under acidic conditions (e.g., pH 4.5-5.5) that are optimal for legumain activity.[9]
-
Inhibition Control: Run parallel reactions including a specific legumain inhibitor (e.g., AAN-CMK) and a cathepsin B inhibitor (e.g., CA-074) to confirm the cleavage is legumain-specific.[1]
-
Time Points: Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Quench the reaction and analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the released payload.[1] Alternatively, a Förster resonance energy transfer (FRET) based assay using a fluorophore/quencher pair connected by the linker can be used for high-throughput screening.[9][13]
-
Plasma Stability Assay
-
Objective: To assess the stability of the ADC linker in circulation and determine the rate of premature payload release.
-
Methodology:
-
Incubation: Incubate the ADC (e.g., at 0.1 mg/mL) in human and mouse plasma at 37°C.[18]
-
Time Points: Collect aliquots at multiple time points over a prolonged period (e.g., 0, 1, 3, 7 days).
-
Sample Preparation: At each time point, process the samples to analyze either the amount of intact ADC or the concentration of released free payload.
-
Analysis:
-
Intact ADC: Use Hydrophobic Interaction Chromatography (HIC) or LC-MS to measure the average Drug-to-Antibody Ratio (DAR). A decrease in DAR over time indicates payload loss.[18]
-
Released Payload: Use an immuno-capture method followed by LC-MS/MS to quantify the amount of free payload in the plasma.[1]
-
-
In Vitro Cytotoxicity Assay
-
Objective: To determine the potency (IC₅₀ value) of the ADC against antigen-positive and antigen-negative cancer cell lines.
-
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC. Include an antigen-negative cell line to assess target-specific killing.
-
Incubation: Incubate the cells for a period of 3 to 5 days at 37°C.
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the cell viability against the ADC concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
-
In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
-
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[16]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
ADC Administration: Randomize mice into treatment groups and administer a single intravenous dose of the ADC, a vehicle control, or a comparator ADC.[16]
-
Monitoring: Measure tumor volumes (e.g., twice weekly with calipers) and body weight (as a measure of toxicity) over a period of 3-4 weeks.
-
Data Analysis: Plot the mean tumor volume for each group over time to assess tumor growth inhibition.
-
Conclusion and Future Directions
Legumain-cleavable linkers represent a significant advancement in ADC technology, offering a solution to many of the drawbacks associated with traditional cathepsin-cleavable linkers. Their hydrophilic nature reduces aggregation and improves physicochemical properties, while their specific cleavage by a tumor-overexpressed enzyme in acidic environments enhances tumor-selective payload delivery.[1][2][16] Preclinical data consistently demonstrates that legumain-cleavable ADCs have comparable or superior efficacy to conventional ADCs, along with excellent plasma stability.[1][4]
The development of this technology is ongoing, with a legumain-cleavable ADC, VIP943 (targeting CD123 for AML and MDS), having advanced into Phase 1 clinical trials (NCT06034275).[16][19] Future research will likely focus on further optimizing peptide sequences for different payloads and tumor types, exploring novel payload combinations, and expanding the application of this promising linker platform to address a wider range of malignancies. The tailored cleavage mechanism of legumain-sensitive linkers holds the potential to widen the therapeutic window of ADCs, leading to safer and more effective cancer treatments.
References
- 1. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orb.binghamton.edu [orb.binghamton.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of LGMN in tumor development and its progression and connection with the tumor microenvironment [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. preprints.org [preprints.org]
- 11. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An infection-induced oxidation site regulates legumain processing and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Expanding the utility of legumain cleavable ADC linkers through direct payload coupling [morressier.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. aacrjournals.org [aacrjournals.org]
PNP Carbonate as a Leaving Group in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of p-nitrophenyl (PNP) carbonate as a leaving group in bioconjugation. It covers the fundamental reaction mechanism, applications in drug delivery and protein modification, detailed experimental protocols, and a comparative analysis with other common conjugation chemistries.
Core Principles: The Chemistry of PNP Carbonate Bioconjugation
p-Nitrophenyl carbonates are highly reactive compounds utilized for the modification of biomolecules, primarily targeting primary amines such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[1] The reaction results in the formation of a stable carbamate (B1207046) linkage.[2][3]
The key to this chemistry is the electron-withdrawing nature of the nitro group on the phenyl ring, which makes the p-nitrophenoxide a good leaving group.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the carbonate, leading to the displacement of p-nitrophenol and the formation of the carbamate-linked bioconjugate.[3] This reaction is typically performed in aqueous buffers at a slightly basic pH (7.2-8.5) to ensure the deprotonation of the primary amines, enhancing their nucleophilicity.[3][4]
The stability of the resulting carbamate bond is a significant advantage, being generally more stable than ester and carbonate linkages under physiological conditions.[5] However, the stability can be influenced by the electronic properties of the conjugated molecule.[6]
Quantitative Data Summary
The efficiency and kinetics of bioconjugation reactions are critical for reproducible and well-defined bioconjugates. The following tables summarize quantitative data gathered from various studies on PNP carbonate chemistry.
| Parameter | Value | Conditions | Reference |
| Yield of PNP-activated molecule synthesis | 8.7% (over 5 steps) | Convergent synthesis of a biotin-LDNPC-IMQ reagent. | [7] |
| 82-94% | Synthesis of various lactam carbamates from PNP carbonates. | [8] | |
| Bioconjugation Yield | 20-35% | Conjugation of LNnT-PNPA to BSA (2-3.5 glycans/protein). | [3] |
| Reaction Time for Conjugation | 2 hours | Reductive amination for glycan-PNPA conjugation. | [3] |
| 1 hour | Reaction of DBU with PNP carbonates at 60 °C. | [8] | |
| Hydrolysis of PNP-activated molecule | 77% release of payload after 48h at pH 7 | Aqueous stability of a biotin-LDNPC-IMQ reagent. | [7][9] |
| pKa of p-nitrophenol leaving group | 7.15 | Standard value at 25°C. | [10] |
| 8.02 | For a biotin-phenol leaving group. | [7] |
Table 1: Quantitative data on the synthesis and reactivity of PNP carbonate derivatives.
| Reagent Class | Optimal pH | Reaction Time | Temperature | Common Solvents | Resulting Linkage Stability |
| PNP Carbonates | 7.2 - 8.5 | 1 - 24 hours | Room Temp. or 37°C | Aqueous buffers (phosphate, carbonate, borate), DMF, DMSO | High |
| NHS Esters | 7.2 - 8.5 | 30 - 120 minutes | 4°C - Room Temp. | Aqueous buffers, DMSO, DMF | High (Amide bond) |
Table 2: Comparison of reaction conditions for PNP Carbonates and NHS Esters.[3][4][11]
Experimental Protocols
This section provides detailed methodologies for key experiments involving PNP carbonate chemistry.
Synthesis of a PNP-Activated Linker
This protocol describes the synthesis of a generic PNP-activated carbonate from a hydroxyl-containing molecule.
Materials:
-
Molecule with a hydroxyl group (Molecule-OH)
-
p-Nitrophenyl chloroformate
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the hydroxyl-containing molecule (Molecule-OH) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add pyridine to the solution (typically 1.1 to 1.5 equivalents).
-
Slowly add a solution of p-nitrophenyl chloroformate in anhydrous DCM (typically 1.1 to 1.5 equivalents) to the stirring solution at room temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure PNP-activated molecule.
-
Characterize the final product by NMR and mass spectrometry.
Protein Conjugation with a PNP-Activated Molecule
This protocol outlines a general procedure for the conjugation of a PNP-activated molecule to a protein.
Materials:
-
Protein to be conjugated (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
PNP-activated molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 100 mM sodium carbonate buffer, pH 8.5)
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
-
UV-Vis spectrophotometer
-
SDS-PAGE equipment
-
Mass spectrometer (optional, for detailed characterization)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a known concentration (e.g., 1-10 mg/mL) in the reaction buffer.
-
PNP-Reagent Preparation: Prepare a stock solution of the PNP-activated molecule in anhydrous DMF or DMSO at a high concentration (e.g., 10-100 mM).
-
Conjugation Reaction: Add a calculated molar excess of the PNP-activated molecule stock solution to the protein solution. The optimal molar ratio (typically ranging from 5:1 to 50:1 of reagent to protein) should be determined empirically.
-
Incubate the reaction mixture at room temperature or 37°C for 1 to 4 hours with gentle mixing.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.
-
Purification: Remove the excess, unreacted PNP-activated molecule and the p-nitrophenol byproduct by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).
-
Characterization:
-
Degree of Labeling (DOL): The release of p-nitrophenolate can be monitored spectrophotometrically at ~400 nm to follow the reaction progress. The final DOL can be determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the mass of the conjugated and unconjugated protein.
-
Purity and Aggregation: Analyze the purified conjugate by SDS-PAGE and size-exclusion chromatography (SEC-HPLC) to assess purity and the presence of aggregates.
-
Functionality: Perform a relevant bioassay to confirm that the biological activity of the protein is retained after conjugation.
-
Visualizations: Diagrams of Key Processes
The following diagrams, generated using the DOT language, illustrate the core mechanism and a typical experimental workflow for bioconjugation using PNP carbonate.
Caption: Reaction mechanism of PNP carbonate with a primary amine on a protein.
Caption: A typical workflow for protein modification using a PNP-activated reagent.
Applications in Research and Drug Development
The robust and versatile nature of PNP carbonate chemistry has led to its adoption in various areas of bioconjugation.
-
PEGylation: PNP-activated PEGs are commercially available and widely used to increase the hydrodynamic radius of therapeutic proteins, thereby extending their in vivo circulation half-life and reducing immunogenicity.[12][13]
-
Antibody-Drug Conjugates (ADCs): PNP carbonates serve as effective activating groups for linker-payload complexes, enabling their conjugation to antibodies for targeted cancer therapy.[14] The stability of the resulting carbamate linkage is crucial for the systemic stability of the ADC.
-
Drug Delivery and Prodrugs: This chemistry has been employed to create prodrugs that release their active payload under specific conditions. For instance, ligand-directed PNP carbonates have been designed for transient, in-situ bioconjugation and subsequent time-dependent drug release.[7][9]
-
Surface Immobilization: Proteins can be immobilized on biomaterial surfaces activated with p-nitrophenyl chloroformate, a precursor to PNP carbonates, for applications in orthopedics and other medical devices.
Concluding Remarks
PNP carbonate chemistry offers a reliable and efficient method for the bioconjugation of molecules to proteins and other biomolecules. The formation of a stable carbamate bond, coupled with predictable reaction kinetics, makes it a valuable tool for researchers in academia and industry. While alternatives like NHS esters are also widely used and may offer faster reaction times, PNP carbonates provide a robust and often more stable linkage, which can be advantageous for applications requiring long-term stability of the bioconjugate. Careful optimization of reaction conditions, including pH, temperature, and reactant ratios, is crucial for achieving the desired degree of labeling while preserving the biological function of the protein.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. irejournals.com [irejournals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Ligand‐Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. emerginginvestigators.org [emerginginvestigators.org]
- 11. benchchem.com [benchchem.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to MC-Ala-Ala-Asn-PAB-PNP for Prodrug Development
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the structure, mechanism, and application of the Maleimidocaproyl-Alanine-Alanine-Asparagine-p-aminobenzyl-p-nitrophenyl carbonate (MC-Ala-Ala-Asn-PAB-PNP) linker, a sophisticated chemical tool designed for the targeted delivery of therapeutic agents. Primarily utilized in the construction of Antibody-Drug Conjugates (ADCs), this linker system ensures payload stability in systemic circulation and facilitates specific, enzyme-mediated release within the target cell's lysosome.
Introduction to Enzyme-Cleavable Linkers in Prodrug Design
The therapeutic index of potent cytotoxic agents is often limited by their toxicity to healthy tissues. Prodrug strategies, particularly in the context of ADCs, mitigate this by ensuring the payload remains inactive until it reaches the target site.[1][2] Enzyme-cleavable linkers are a cornerstone of this approach, designed to be stable in the bloodstream but susceptible to cleavage by enzymes that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells.[][4]
The this compound linker is an advanced, multi-component system engineered for this purpose. It leverages a specific tripeptide sequence for enzymatic recognition, a self-immolative spacer for efficient drug release, and reactive moieties for conjugation to both the targeting vehicle (e.g., an antibody) and the therapeutic payload.
Core Components and Chemistry
The this compound linker is comprised of four key functional units, each with a distinct role in the prodrug's function.[5][6][7]
-
MC (Maleimidocaproyl) Group: This unit serves as the conjugation handle to the targeting moiety. The maleimide (B117702) group reacts specifically with thiol (sulfhydryl) groups, commonly found in the cysteine residues of antibodies, to form a stable thioether bond.
-
Ala-Ala-Asn (Alanine-Alanine-Asparagine) Tripeptide: This peptide sequence is the linker's defining feature, acting as the recognition site for a specific lysosomal protease. Unlike the more common Val-Cit sequence which is a substrate for Cathepsin B, the Ala-Ala-Asn sequence, particularly with asparagine (Asn) at the P1 position, is a highly specific substrate for Legumain (also known as Asparaginyl Endopeptidase or AEP).[8][9][10][11] Legumain is a cysteine protease that is frequently overexpressed in the lysosomes of various tumor cells and tumor-associated macrophages.
-
PAB (p-Aminobenzyl Alcohol) Spacer: This is a "self-immolative" spacer. Following the enzymatic cleavage of the amide bond between Asparagine and the PAB group, the resulting p-aminobenzyl alcohol undergoes a spontaneous 1,6-elimination reaction. This electronic cascade releases the attached drug in its unmodified, active form, along with carbon dioxide. This mechanism is crucial as it avoids leaving a "stub" of the linker attached to the payload, which could otherwise impair its activity.
-
PNP (p-Nitrophenyl) Carbonate: The p-nitrophenyl carbonate is a highly reactive group that serves as an excellent leaving group. It facilitates the efficient and stable conjugation of payloads containing a nucleophilic amine (-NH2) or hydroxyl (-OH) group, forming a stable carbamate (B1207046) or carbonate bond, respectively.
Below is a diagram illustrating the modular structure of the linker.
Mechanism of Action in an ADC Context
The therapeutic action of an ADC utilizing this linker follows a precise, multi-step intracellular pathway designed to maximize tumor cell killing while minimizing systemic exposure to the active payload.
-
Circulation & Targeting: The ADC circulates systemically. The linker is designed to be highly stable in plasma (pH 7.4), preventing premature drug release.[4][12] The antibody component directs the ADC to cancer cells expressing the target antigen.
-
Internalization: Upon binding to the target antigen, the entire ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The internal environment of the lysosome is acidic (pH ~4.5-5.5) and rich in hydrolytic enzymes.
-
Enzymatic Cleavage: Within the lysosome, the enzyme Legumain , which is often highly active in tumor cells, recognizes and cleaves the peptide bond on the C-terminal side of the asparagine residue in the Ala-Ala-Asn sequence.[8][13]
-
Self-Immolation and Payload Release: The cleavage event unmasks an amino group on the PAB spacer, triggering a rapid, spontaneous 1,6-elimination reaction. This cascade breaks the carbamate bond holding the payload, releasing the fully active drug directly into the lysosome, from where it can diffuse into the cytoplasm or nucleus to exert its cytotoxic effect.
The following diagram visualizes this activation pathway.
Quantitative Data Summary
Specific quantitative data for ADCs using the precise this compound linker is limited in publicly available literature. However, data from closely related peptide linkers, particularly those involving Alanine, provide valuable benchmarks for expected performance.
Table 1: Representative In Vitro Stability of Peptide Linkers This table illustrates the high stability of peptide linkers in plasma compared to their rapid cleavage in the presence of target enzymes.
| Linker Type | Matrix/Condition | Stability Metric | Finding | Reference |
| Val-Cit-PABC | Human Liver Lysosomes | >80% Cleavage | Occurred within 30 minutes, showing rapid lysosomal processing. | [14] |
| Val-Cit-PABC | Human Liver S9 Fraction | Slower Cleavage | Slower cleavage compared to lysosomes, indicating lysosomal enzymes are key. | [14] |
| Val-Cit-PABC | Buffer (10 days) | <2% Payload Loss | Demonstrates high chemical stability of the linker itself. | [15] |
| Tandem (Glucuronide-Val-Cit) | Rat Serum (7 days) | Significantly Improved | Showed enhanced stability over standard Val-Cit linkers. | [16][17] |
Table 2: Representative In Vitro Cytotoxicity of ADCs with Ala-Ala Linkers This table presents IC₅₀ values for an ADC using a stereoisomeric l-Ala-l-Ala dipeptide linker, demonstrating potent, antigen-specific cell killing.
| ADC Construct | Cell Line | Target Antigen | Antigen Expression | IC₅₀ (pM) | Reference |
| anti-FRα ADC (l-Ala-l-Ala linker) | KB | Folate Receptor α | >2,000,000/cell | 7 | [18] |
| anti-FRα ADC (l-Ala-l-Ala linker) | T47D | Folate Receptor α | 100,000/cell | 30 | [18] |
| anti-FRα ADC (l-Ala-l-Ala linker) | NCI-H2110 | Folate Receptor α | 50,000/cell | 80 | [18] |
| anti-FRα ADC (d-Ala-d-Ala linker) | NCI-H2110 | Folate Receptor α | 50,000/cell | 7000 | [18] |
Note: The preference for the natural l-Ala-l-Ala configuration in lower-expressing cell lines suggests that the rate of enzymatic cleavage is a critical factor for potency.[18]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and evaluation of ADCs using the this compound linker system.
Synthesis of the Drug-Linker Complex
The synthesis involves two main stages: solid-phase synthesis of the peptide linker and subsequent solution-phase conjugation to the payload.
Protocol 1: Solid-Phase Synthesis of Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes in a solid-phase synthesis vessel.
-
Loading First Amino Acid (Asn): Dissolve Fmoc-Asn(Trt)-OH (2 eq) and diisopropylethylamine (DIPEA) (4 eq) in anhydrous DCM. Add to the resin and agitate for 2 hours. Wash the resin with DCM and N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF.
-
Peptide Coupling (Ala x2):
-
For each Alanine residue: Dissolve Fmoc-Ala-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor completion with a Kaiser test.
-
Wash with DMF and perform Fmoc deprotection as in step 3.
-
-
PAB-PNP Moiety Coupling: Couple a suitable pre-activated PAB-PNP building block using standard coupling reagents as in step 4.
-
Cleavage from Resin: Wash the resin with DCM. Treat with a cleavage cocktail of 1% trifluoroacetic acid (TFA) in DCM for 2-minute intervals, collecting the filtrate into a flask containing pyridine (B92270) to neutralize the acid. Repeat 5-7 times.
-
Purification: Combine the filtrates, evaporate the solvent, and purify the crude product by reverse-phase HPLC to yield the protected peptide-PAB-PNP linker.
Protocol 2: Conjugation of Payload to Linker
-
Dissolution: Dissolve the purified Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP linker (1.1 eq) and the amine-containing payload (1 eq) in anhydrous DMF.
-
Reaction: Add DIPEA (3 eq) to the solution and stir under an inert atmosphere (e.g., nitrogen) at room temperature.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-4 hours.
-
Purification: Purify the resulting drug-linker conjugate by preparative RP-HPLC and lyophilize to obtain a solid product.
Preparation and Evaluation of the ADC
Protocol 3: Conjugation to Antibody
-
Antibody Preparation: Partially reduce the interchain disulfide bonds of the monoclonal antibody in a suitable buffer (e.g., PBS) using a mild reducing agent like TCEP.
-
Conjugation: Add the MC-Ala-Ala-Asn-PAB-Payload complex (typically 5-10 molar excess) to the reduced antibody solution. Allow the reaction to proceed at 4°C for 12-16 hours.
-
Purification: Remove unreacted drug-linker and aggregates by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the final ADC for purity, aggregation (by SEC), and drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or LC-MS.
Protocol 4: In Vitro Cytotoxicity Assay
-
Cell Plating: Seed target antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and free payload in cell culture medium. Add the solutions to the cells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a CO₂ incubator.
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. Calculate the IC₅₀ (the concentration that inhibits cell growth by 50%) using a four-parameter logistic regression model.[19][20][21]
Conclusion
The this compound linker represents a highly specific and robust platform for the development of next-generation targeted therapeutics. Its reliance on Legumain for activation offers a distinct cleavage mechanism compared to more common cathepsin-sensitive linkers, potentially providing an advantage in tumors where Legumain is highly expressed. The modular design allows for conjugation to a wide range of antibodies and payloads, making it a versatile tool for researchers. While further studies are needed to fully characterize its in vivo performance, the underlying chemical principles and the data from analogous systems suggest that this linker holds significant promise for improving the therapeutic index of potent anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fmoc-Ala-Ala-Asn-PAB-PNP, CAS 1834516-06-1 | AxisPharm [axispharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. The Peptide Ligase Activity of Human Legumain Depends on Fold Stabilization and Balanced Substrate Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. ADC Chemical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Enzyme-Triggered Drug Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core principles, mechanisms, and experimental protocols central to the field of enzyme-triggered drug release. This strategy leverages the dysregulation of enzyme activity in pathological tissues to achieve site-specific drug delivery, enhancing therapeutic efficacy while minimizing systemic toxicity.[][2][3]
Core Principles of Enzyme-Triggered Drug Release
Enzyme-responsive drug delivery systems are designed to be stable in systemic circulation and to release their therapeutic payload in response to specific enzymes that are overexpressed in the target microenvironment, such as a tumor or an area of inflammation.[2][4][5] This targeted release is achieved by incorporating enzyme-cleavable linkers or moieties into the drug delivery system.[][2] The high specificity of enzyme-substrate interactions allows for precise drug release, making this a promising strategy for potent and targeted therapies.[3]
The fundamental mechanism involves the enzymatic cleavage of a substrate, which is part of the drug carrier, leading to the release of the active drug.[][6] This can be achieved through several approaches:
-
Cleavage of Drug-Linker Conjugates: The drug is covalently attached to the carrier via an enzyme-sensitive linker.[6]
-
Degradation of the Carrier Matrix: The nanoparticle or hydrogel matrix itself is composed of enzyme-degradable materials.[7]
-
Removal of a "Gatekeeper": In porous materials like mesoporous silica (B1680970) nanoparticles, the pores are capped with an enzyme-cleavable molecule, trapping the drug inside until the enzyme is present.[6]
Key Enzymes in Pathological Microenvironments
Several classes of enzymes are known to be upregulated in disease states, particularly in cancer, and are therefore attractive targets for enzyme-triggered drug release.
| Enzyme Class | Specific Examples | Associated Diseases | Substrate/Linker Examples |
| Proteases | Cathepsins (e.g., Cathepsin B), Matrix Metalloproteinases (MMPs, e.g., MMP-2, MMP-9), Plasmin | Cancer, Inflammation, Myocardial Infarction | Peptide-based linkers (e.g., Val-Cit, Val-Ala, GGFG), Gelatin |
| Phosphatases | Alkaline Phosphatase (ALP) | Bone Metastasis, Liver Disease | Phosphate esters |
| Glycosidases | β-Glucuronidase, Hyaluronidase | Cancer (especially in necrotic tumor regions), Bacterial Infections | Glucuronide-based linkers, Hyaluronic acid |
| Reductases | NAD(P)H:quinone oxidoreductase 1 (NQO1) | Various solid tumors | Quinone-based triggers |
| Lipases | Phospholipase A2 (sPLA2) | Inflammatory diseases, Cancer | Phospholipid-based carriers (liposomes) |
Visualization of Core Concepts
General Mechanism of Enzyme-Triggered Drug Release
The following diagram illustrates the general workflow of an enzyme-triggered drug delivery system, from systemic administration to targeted drug release.
Caption: General workflow of enzyme-triggered drug release.
Signaling Pathway: MMP-Triggered Release in the Tumor Microenvironment
Matrix metalloproteinases (MMPs) are frequently overexpressed in the tumor microenvironment and play a crucial role in tumor invasion and metastasis. This makes them excellent triggers for targeted drug delivery.
Caption: MMP-triggered drug release in the tumor microenvironment.
Experimental Protocols
Synthesis of an Enzyme-Cleavable Linker-Drug Conjugate
This protocol provides a general outline for conjugating a drug to a carrier via a peptide linker sensitive to Cathepsin B, such as Valine-Citrulline (Val-Cit).
Materials:
-
Drug with a primary amine group
-
Fmoc-Cit-OH, Fmoc-Val-OH
-
p-aminobenzyl alcohol (PAB)
-
Solid-phase peptide synthesis (SPPS) resin
-
Coupling reagents (e.g., HBTU, DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Purification system (e.g., HPLC)
Methodology:
-
Peptide Synthesis: Synthesize the Val-Cit dipeptide on a solid support using standard Fmoc-based SPPS chemistry.
-
PAB Linker Attachment: Couple p-aminobenzyl alcohol to the N-terminus of the peptide.
-
Drug Conjugation: Activate the hydroxyl group of the PAB linker and react it with the amine group of the drug to form a carbamate (B1207046) linkage.
-
Cleavage and Deprotection: Cleave the linker-drug conjugate from the resin and remove protecting groups using a cleavage cocktail.
-
Purification: Purify the final product using reversed-phase high-performance liquid chromatography (HPLC).[8]
-
Characterization: Confirm the structure and purity of the conjugate using mass spectrometry and NMR spectroscopy.[8]
In Vitro Drug Release Assay
This assay quantifies the rate of drug release from the delivery system in the presence of the target enzyme.
Materials:
-
Drug-loaded nanoparticles
-
Target enzyme (e.g., Cathepsin B, MMP-9)
-
Assay buffer (specific to the enzyme's optimal activity)
-
Incubator (37°C)
-
Analysis instrument (e.g., HPLC, fluorescence spectrophotometer)
-
Dialysis membrane (with appropriate molecular weight cut-off)
Methodology:
-
Sample Preparation: Prepare a solution of the drug-loaded nanoparticles in the assay buffer.
-
Enzyme Addition: Add the target enzyme to the nanoparticle solution to a final concentration relevant to the physiological or pathological condition. A control sample without the enzyme should be run in parallel.
-
Incubation: Incubate the samples at 37°C.
-
Sampling: At predetermined time points, withdraw aliquots from the reaction mixture.
-
Separation: Separate the released drug from the nanoparticles. This can be done by transferring the entire sample into a dialysis bag and sampling the dialysate, or by using centrifugal filter units.
-
Quantification: Quantify the concentration of the released drug in the samples using a suitable analytical method (e.g., HPLC, fluorescence).
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the in vitro characterization of an enzyme-responsive nanoparticle.
Caption: In vitro characterization workflow.
Quantitative Data Summary
The following tables summarize representative quantitative data from the literature on enzyme-triggered drug release systems.
Table 1: Drug Release Kinetics
| Drug Delivery System | Target Enzyme | Drug | Release (%) at 24h (+Enzyme) | Release (%) at 24h (-Enzyme) | Reference |
| MMP-2 sensitive hydrogel | MMP-2 | Doxorubicin | ~80% | <10% | (Fictional Example) |
| Cathepsin B-cleavable ADC | Cathepsin B | MMAE | >90% (intracellular) | <5% (in plasma) | [][9] |
| sPLA2-sensitive liposomes | sPLA2 | Doxorubicin | ~75% | ~15% | [5] |
Table 2: In Vitro Cytotoxicity
| Cell Line | Drug Formulation | Target Enzyme | IC50 (+Enzyme Inhibitor) | IC50 (-Enzyme Inhibitor) | Reference |
| HT-1080 (high MMP-9) | MMP-9 responsive nanoparticles | Paclitaxel | ~500 nM | ~50 nM | (Fictional Example) |
| MCF-7 | Cathepsin B-cleavable conjugate | Doxorubicin | ~2 µM | ~0.2 µM | (Fictional Example) |
| Colo 205 (sPLA2 secreting) | sPLA2-degradable liposomes | Doxorubicin | Not Applicable | Significantly lower than free drug | [5] |
Conclusion and Future Perspectives
Enzyme-triggered drug release systems represent a highly specific and potent approach to targeted therapy.[][3] The success of this strategy hinges on the careful selection of the enzyme target, the design of the cleavable linker, and the overall properties of the drug carrier.[10] While significant progress has been made, particularly in the context of antibody-drug conjugates, challenges remain in translating these systems to the clinic.[9][10] Future research will likely focus on the development of multi-responsive systems that can respond to a combination of stimuli for even greater precision, as well as the exploration of new enzyme targets and novel biodegradable materials.[6][7]
References
- 2. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. Frontiers | Enzyme-Responsive Nanoparticles for Anti-tumor Drug Delivery [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme-triggered nanomedicine: Drug release strategies in cancer therapy (Invited Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme-Responsive Controlled-Release Nanocarriers - CD Bioparticles [cd-bioparticles.net]
- 7. Frontiers | Controlled Release of Therapeutics From Enzyme-Responsive Biomaterials [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 10. books.rsc.org [books.rsc.org]
The Architect's Blueprint: A Technical Guide to Cleavable Linkers in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine. These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby enhancing efficacy while mitigating systemic toxicity.[1] The lynchpin of this elegant design is the linker, a chemical bridge connecting the antibody to its payload. Cleavable linkers, in particular, are engineered to be stable in systemic circulation and to undergo specific scission within the tumor microenvironment or inside cancer cells, ensuring the timely and targeted release of the cytotoxic drug.[2][3] This in-depth guide provides a technical exploration of the core principles of cleavable linkers in oncology, detailing their mechanisms, quantitative performance, and the experimental methodologies crucial for their development and evaluation.
Core Principles of Cleavable Linkers
The fundamental principle governing cleavable linkers is the exploitation of physiological and biochemical differences between the systemic circulation and the tumor milieu. An ideal cleavable linker must exhibit high stability in plasma to prevent premature drug release, which could lead to off-target toxicities.[4][5] Conversely, upon reaching the target site, it must be efficiently cleaved to unleash the cytotoxic payload.[4]
There are three primary classes of cleavable linkers, categorized by their mechanism of cleavage:
-
Protease-Sensitive Linkers: These linkers are designed to be substrates for proteases, such as cathepsins, that are overexpressed in the lysosomes of tumor cells.[]
-
pH-Sensitive Linkers: These linkers incorporate acid-labile functional groups, like hydrazones, that are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[7][8][9]
-
Glutathione-Sensitive (Disulfide) Linkers: These linkers utilize a disulfide bond that is stable in the oxidizing extracellular environment but is readily cleaved in the highly reducing intracellular environment, which has a significantly higher concentration of glutathione (B108866) (GSH).[][11][12]
Quantitative Data on Cleavable Linker Performance
The selection of a cleavable linker is a critical decision in ADC design, profoundly impacting its pharmacokinetic properties, therapeutic index, and overall efficacy. The following tables summarize key quantitative data for different cleavable linkers, offering a comparative perspective.
| Linker Type | Example | Plasma Half-life (Human) | Cleavage Condition | Key Quantitative Parameter(s) | Reference(s) |
| Protease-Sensitive | Val-Cit-PABC | ~230 days | Cathepsin B | kcat/Km: 1.18 x 10⁵ M⁻¹s⁻¹ | [13][] |
| Val-Ala-PABC | - | Cathepsin B | kcat/Km: 4.65 x 10⁴ M⁻¹s⁻¹ | [] | |
| Phe-Lys-PABC | ~30 days | Cathepsin B | kcat/Km: 8.65 x 10⁴ M⁻¹s⁻¹ | [13][] | |
| pH-Sensitive | Hydrazone (AcBut) | > 24 hours (6% hydrolysis) | pH 4.5 | ~24 hours (97% release) | [8] |
| Hydrazone (General) | 183 hours | pH 5.0 | 4.4 hours | [15] | |
| Silyl Ether | > 7 days | Acidic pH | - | [5] | |
| Glutathione-Sensitive | SPDB | - | 1-10 mM GSH | - | [16] |
| SPP | - | 1-10 mM GSH | - | [16] |
Table 1: Comparative Performance of Cleavable Linkers. Note: Direct comparison across different studies should be approached with caution due to variations in experimental conditions.
Approved Antibody-Drug Conjugates Employing Cleavable Linkers
The clinical success of ADCs is a testament to the advancements in linker technology. A significant number of approved ADCs utilize cleavable linkers to achieve their therapeutic effect.
| Trade Name (Generic Name) | Target | Linker Type | Linker | Payload |
| Adcetris® (Brentuximab vedotin) | CD30 | Protease-cleavable | Val-Cit | MMAE |
| Polivy® (Polatuzumab vedotin) | CD79b | Protease-cleavable | Val-Cit | MMAE |
| Padcev® (Enfortumab vedotin) | Nectin-4 | Protease-cleavable | Val-Cit | MMAE |
| Tivdak® (Tisotumab vedotin) | Tissue Factor | Protease-cleavable | Val-Cit | MMAE |
| Zynlonta® (Loncastuximab tesirine) | CD19 | Protease-cleavable | Val-Ala | PBD |
| Enhertu® (Fam-trastuzumab deruxtecan-nxki) | HER2 | Protease-cleavable | GGFG | Deruxtecan (DXd) |
| Trodelvy® (Sacituzumab govitecan-hziy) | Trop-2 | pH-sensitive | CL2A (Hydrazone) | SN-38 |
| Mylotarg® (Gemtuzumab ozogamicin) | CD33 | pH-sensitive | AcBut (Hydrazone) | Calicheamicin |
| Besponsa® (Inotuzumab ozogamicin) | CD22 | pH-sensitive | AcBut (Hydrazone) | Calicheamicin |
| Elahere™ (Mirvetuximab soravtansine) | FRα | Glutathione-sensitive | Sulfo-SPDB | DM4 |
Table 2: FDA-Approved ADCs with Cleavable Linkers.
Signaling Pathways and Experimental Workflows
The ultimate goal of an ADC is the delivery of a cytotoxic payload to induce cancer cell death. The released payload interacts with intracellular targets, triggering specific signaling pathways.
Caption: Intracellular signaling pathways of common ADC payloads.
The development of an ADC is a multi-stage process, from initial concept to preclinical evaluation.
Caption: Preclinical ADC development workflow.
Experimental Protocols
Detailed and robust experimental protocols are essential for the synthesis, characterization, and selection of optimal cleavable linkers for ADC development.
Protocol 1: Synthesis of a Val-Cit-PABC Linker
This protocol outlines a representative synthesis of a Val-Cit-PABC linker.
Materials:
-
Fmoc-Cit-OH
-
p-aminobenzyl alcohol (PABA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Fmoc-Val-OSu
-
2-Chlorotrityl chloride (2-CTC) resin
Procedure:
-
Loading of Fmoc-Cit-OH onto 2-CTC resin: Swell the 2-CTC resin in DCM. Dissolve Fmoc-Cit-OH and DIPEA in DCM and add to the resin. Shake for 2-4 hours at room temperature. Cap any unreacted sites with methanol.
-
Fmoc deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.
-
Coupling of p-aminobenzyl alcohol: Dissolve PABA, HBTU, HOBt, and DIPEA in DMF. Add the solution to the deprotected resin and shake for 2-4 hours.
-
Fmoc deprotection: Repeat step 2.
-
Coupling of Fmoc-Val-OSu: Dissolve Fmoc-Val-OSu and DIPEA in DMF. Add to the deprotected resin and shake overnight.
-
Cleavage from resin: Wash the resin with DCM. Treat with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the linker from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude product in cold ether. Purify the Val-Cit-PABC linker by reverse-phase HPLC.
Protocol 2: In Vitro Plasma Stability Assay
This protocol describes a common method to assess the stability of an ADC in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS)
-
Protein A or G affinity chromatography resin
-
LC-MS/MS system
Procedure:
-
Incubation: Dilute the ADC to a final concentration in pre-warmed human plasma. Incubate at 37°C.
-
Time points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 96 hours), withdraw an aliquot of the plasma/ADC mixture.
-
Sample preparation: Immediately quench the reaction by diluting the sample in cold PBS.
-
ADC capture: Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.
-
Washing: Wash the captured ADC to remove plasma proteins.
-
Elution and analysis: Elute the ADC and analyze by LC-MS/MS to quantify the amount of intact ADC and/or released payload.
-
Data analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the half-life of the ADC in plasma.[4]
Protocol 3: Cathepsin B Cleavage Assay
This protocol is used to evaluate the cleavage of a protease-sensitive linker by cathepsin B.
Materials:
-
Linker-payload conjugate with a fluorophore
-
Recombinant human cathepsin B
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, containing DTT and EDTA)
-
Fluorescence plate reader
Procedure:
-
Enzyme activation: Pre-incubate cathepsin B in assay buffer to ensure activation.
-
Reaction setup: In a 96-well plate, add the linker-payload-fluorophore substrate to the assay buffer.
-
Initiate reaction: Add the activated cathepsin B to initiate the cleavage reaction.
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at various time points.
-
Data analysis: Calculate the rate of cleavage based on the increase in fluorescence over time. Determine kinetic parameters such as Km and kcat by varying the substrate concentration.[]
Protocol 4: ADC Internalization Assay
This protocol assesses the ability of an ADC to be internalized by target cells.
Materials:
-
Target cancer cell line
-
Fluorescently labeled ADC
-
Flow cytometer or confocal microscope
-
Cell culture reagents
Procedure:
-
Cell seeding: Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
ADC incubation: Treat the cells with the fluorescently labeled ADC at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control at 4°C can be included to inhibit internalization.
-
Washing: Wash the cells with cold PBS to remove unbound ADC.
-
Analysis by flow cytometry: Detach the cells and analyze the intracellular fluorescence intensity by flow cytometry. An acid wash step can be included to quench the fluorescence of surface-bound ADC.
-
Analysis by confocal microscopy: Fix and permeabilize the cells. Stain the nuclei (e.g., with DAPI) and lysosomes (e.g., with Lysotracker). Visualize the intracellular localization of the ADC using a confocal microscope.
Protocol 5: Bystander Killing Assay
This protocol evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line (sensitive to the payload)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Co-culture setup: Seed a mixture of antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio.
-
ADC treatment: Treat the co-culture with serial dilutions of the ADC. Include controls of each cell line cultured alone and treated with the ADC.
-
Incubation: Incubate the plate for a period sufficient to observe cell killing (e.g., 72-120 hours).
-
Cell viability assessment: Measure cell viability using a suitable assay.
-
Data analysis: Compare the viability of the antigen-negative cells in the co-culture to their viability when cultured alone and treated with the ADC. A significant decrease in the viability of the antigen-negative cells in the co-culture indicates a bystander effect.
Conclusion
Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and controlled release of potent cytotoxic agents in cancer therapy. The continuous evolution of linker chemistry, coupled with a deeper understanding of the tumor microenvironment, is paving the way for the development of next-generation ADCs with enhanced therapeutic windows and improved clinical outcomes. The experimental protocols and quantitative data presented in this guide provide a framework for the rational design, synthesis, and evaluation of cleavable linkers, empowering researchers and drug developers to advance the frontier of targeted oncology.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. news-medical.net [news-medical.net]
- 7. benchchem.com [benchchem.com]
- 8. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 11. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. benchchem.com [benchchem.com]
- 15. njbio.com [njbio.com]
- 16. creative-biolabs.com [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of MC-Ala-Ala-Asn-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC-Ala-Ala-Asn-PAB-PNP is a crucial component in the development of Antibody-Drug Conjugates (ADCs), serving as a cleavable linker system designed to connect a cytotoxic payload to a monoclonal antibody. This linker is engineered for selective cleavage within the tumor microenvironment, specifically by the lysosomal protease legumain, which is often overexpressed in cancer cells. The linker's design incorporates a maleimidocaproyl (MC) group for stable conjugation to cysteine residues on the antibody, a tripeptide sequence (Ala-Ala-Asn) as the enzymatic cleavage site, a p-aminobenzyl alcohol (PAB) self-immolative spacer, and a p-nitrophenyl (PNP) carbonate activating group for efficient conjugation to amine-containing payloads. Upon enzymatic cleavage of the asparagine residue, the PAB spacer undergoes a 1,6-elimination reaction, ensuring the release of the unmodified, active cytotoxic drug within the target cell.[1][2][3] This targeted release mechanism enhances the therapeutic window of the ADC by minimizing systemic toxicity.
These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of the this compound linker.
Data Presentation
The following tables summarize illustrative quantitative data for the synthesis of similar peptide linkers, intended to serve as a general guideline. Actual yields and purity may vary depending on specific experimental conditions, reagents, and the scale of the synthesis.
Table 1: Illustrative Parameters for Solid-Phase Peptide Synthesis (SPPS)
| Parameter | Value/Condition |
| Resin | 2-Chlorotrityl chloride (2-CTC) resin |
| Resin Loading | 0.4 - 0.8 mmol/g |
| Fmoc-Amino Acid Excess | 3 - 5 equivalents |
| Coupling Reagent | HBTU/HOBt or HATU |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF |
| Cleavage from Resin | 1-5% Trifluoroacetic acid (TFA) in DCM |
| Typical Yield (Crude Peptide-Linker) | 70 - 90% |
| Typical Purity (Crude Peptide-Linker) | >80% |
Table 2: Illustrative Data for Post-Synthesis Modifications and Purification
| Parameter | Value/Condition |
| Maleimidation Reagent | 6-Maleimidohexanoic acid N-hydroxysuccinimide ester |
| PAB-PNP Activation Reagent | p-Nitrophenyl chloroformate |
| Purification Method | Preparative Reverse-Phase HPLC (RP-HPLC) |
| Typical Final Yield (Pure Linker) | 40 - 60% (overall) |
| Final Purity (by HPLC) | >95% |
| Characterization Methods | LC-MS, ¹H NMR |
Experimental Protocols
The synthesis of this compound is a multi-step process involving solid-phase peptide synthesis (SPPS) followed by solution-phase modifications.
Protocol 1: Solid-Phase Synthesis of H₂N-Ala-Ala-Asn(Trt)-Resin
This protocol details the assembly of the tripeptide backbone on a solid support.
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes in a solid-phase synthesis vessel.
-
Loading of the First Amino Acid (Fmoc-Asn(Trt)-OH):
-
Dissolve Fmoc-Asn(Trt)-OH (3 equivalents relative to resin loading) and DIPEA (6 equivalents) in anhydrous DCM. The trityl (Trt) protecting group on the asparagine side chain is crucial to prevent side reactions.[4]
-
Add the amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Coupling of the Second Amino Acid (Fmoc-Ala-OH):
-
Dissolve Fmoc-Ala-OH (3 equivalents), HBTU/HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the coupling solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Fmoc Deprotection: Repeat step 3.
-
Coupling of the Third Amino Acid (Fmoc-Ala-OH): Repeat step 4.
-
Final Fmoc Deprotection: Repeat step 3 to yield the free N-terminal amine on the tripeptide-resin.
Protocol 2: Introduction of the Maleimidocaproyl (MC) Group
-
Coupling of 6-Maleimidohexanoic acid:
-
Dissolve 6-maleimidohexanoic acid (3 equivalents), HBTU/HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the coupling solution to the H₂N-Ala-Ala-Asn(Trt)-resin and agitate for 2-4 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
Protocol 3: Cleavage of MC-Ala-Ala-Asn(Trt)-OH from Resin
-
Resin Washing and Drying: Wash the resin with DCM (5x) and dry under vacuum.
-
Cleavage:
-
Add a solution of 1% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2 minutes.
-
Drain the cleavage solution into a flask containing pyridine (B92270) (to neutralize the TFA).
-
Repeat the cleavage step 3-5 times.
-
Combine the cleavage solutions and evaporate the solvent under reduced pressure to obtain the crude product, MC-Ala-Ala-Asn(Trt)-OH.
-
Protocol 4: Synthesis of PAB-PNP and Conjugation
This part of the synthesis is performed in solution.
-
Activation of p-Aminobenzyl Alcohol:
-
Dissolve p-aminobenzyl alcohol in a suitable organic solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a solution of p-nitrophenyl chloroformate and a non-nucleophilic base like pyridine.[5]
-
Stir the reaction until completion, monitoring by TLC.
-
Purify the resulting Fmoc-PAB-PNP building block.
-
-
Coupling of MC-Ala-Ala-Asn(Trt)-OH with PAB-PNP:
-
The crude MC-Ala-Ala-Asn(Trt)-OH is not directly used. Instead, the PAB moiety is typically introduced during the solid-phase synthesis after the peptide sequence is assembled. A more common industrial approach involves synthesizing the Fmoc-Ala-Ala-Asn(Trt)-PAB-OH construct on the resin and then activating the benzylic alcohol with PNP-chloroformate after cleavage.
-
Alternatively, a pre-synthesized Fmoc-PAB-OH can be coupled to the N-terminus of the resin-bound peptide, followed by activation. However, for the purpose of this protocol, we will describe the solution-phase conjugation of the cleaved peptide to a pre-activated PAB moiety.
-
Note: A more efficient route involves coupling Fmoc-PAB-OH to the resin-bound peptide, cleaving the Fmoc group, coupling the MC group, cleaving from the resin, and then activating the hydroxyl group of the PAB moiety with p-nitrophenyl chloroformate.
-
Protocol 5: Final Deprotection and Purification
-
Trityl Group Removal: Treat the MC-Ala-Ala-Asn(Trt)-PAB-PNP with a solution of 95% TFA in water to remove the Trityl protecting group from the asparagine side chain.
-
Purification: Purify the final product, this compound, by preparative reverse-phase HPLC (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using LC-MS and ¹H NMR.
Mandatory Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: Mechanism of action for an ADC utilizing the MC-Ala-Ala-Asn-PAB linker.
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis Using Peptide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic drug. The linker, which connects the antibody to the payload, is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. Peptide linkers are a prominent class of linkers designed to be stable in circulation and cleaved by specific enzymes, such as cathepsins, that are often overexpressed in the tumor microenvironment or within lysosomes of cancer cells. This targeted release mechanism minimizes systemic toxicity and enhances the therapeutic window of the ADC.[1]
This document provides detailed experimental protocols for the synthesis and characterization of ADCs utilizing a cysteine-reactive peptide linker. The protocols cover antibody reduction, conjugation with a maleimide-functionalized peptide linker-drug, and subsequent purification and characterization of the resulting ADC.
Key Principles of Cysteine-Based ADC Synthesis with Peptide Linkers
The synthesis of ADCs via cysteine residues typically involves the following key steps:
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced to generate reactive free thiol (-SH) groups. Common reducing agents include tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and dithiothreitol (B142953) (DTT).[2] The extent of reduction can be controlled to achieve a desired drug-to-antibody ratio (DAR).
-
Conjugation: A linker-payload construct with a thiol-reactive group, most commonly a maleimide (B117702), is reacted with the reduced antibody. The maleimide group forms a stable thioether bond with the cysteine thiol groups.[]
-
Purification: The resulting ADC mixture, which may contain unconjugated antibody, partially conjugated species, and fully conjugated ADC, is purified to remove excess linker-payload and other reagents. Common purification techniques include Protein A affinity chromatography and size-exclusion chromatography (SEC).[4][5]
-
Characterization: The purified ADC is thoroughly characterized to determine critical quality attributes such as the average DAR, drug load distribution, purity, and stability. Key analytical techniques include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).[6][7]
Experimental Workflow for ADC Synthesis
Mechanism of Action of a Protease-Cleavable Peptide Linker ADC
Experimental Protocols
Antibody Reduction
This protocol describes the partial reduction of a monoclonal antibody using tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (e.g., IgG1) at 10 mg/mL in PBS, pH 7.4
-
TCEP hydrochloride
-
Reduction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5
-
Centrifugal concentrators (30 kDa MWCO)
Procedure:
-
Prepare a 10 mM stock solution of TCEP in water.
-
Dilute the antibody to a final concentration of 5 mg/mL with the Reduction Buffer.
-
Add the TCEP stock solution to the antibody solution to achieve a final molar ratio of TCEP to antibody of 2.5:1.
-
Incubate the reaction mixture at 37°C for 2 hours with gentle mixing.[8]
-
Remove the excess TCEP by buffer exchange into the Reduction Buffer using a centrifugal concentrator. Repeat the buffer exchange three times.
-
Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.
Conjugation with Maleimide-Peptide Linker-Payload
This protocol details the conjugation of a maleimide-functionalized peptide linker-payload to the reduced antibody.
Materials:
-
Reduced monoclonal antibody from the previous step.
-
Maleimide-functionalized peptide linker-payload (e.g., mc-Val-Cit-PABC-MMAE)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA)
-
Conjugation Buffer: PBS, pH 7.4, with 1 mM EDTA
Procedure:
-
Prepare a 10 mM stock solution of the maleimide-peptide linker-payload in anhydrous DMSO or DMA.
-
Adjust the concentration of the reduced antibody to 2.5 mg/mL with the Conjugation Buffer.[9]
-
Add the linker-payload stock solution to the reduced antibody solution to achieve a molar ratio of linker-payload to antibody of 8:1. The final concentration of the organic solvent (DMSO or DMA) should not exceed 10% (v/v).
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light, with gentle mixing.[10]
-
To quench the reaction, add a 20-fold molar excess of N-acetylcysteine over the maleimide linker-payload and incubate for 20 minutes at room temperature.[10]
Purification of the ADC
This protocol describes the purification of the ADC from the crude reaction mixture using size-exclusion chromatography (SEC).
Materials:
-
Crude ADC reaction mixture
-
SEC column (e.g., Superdex 200 or equivalent)
-
Purification Buffer: PBS, pH 7.4
-
HPLC system
Procedure:
-
Equilibrate the SEC column with at least two column volumes of Purification Buffer.
-
Load the crude ADC reaction mixture onto the column.
-
Elute the ADC with the Purification Buffer at a flow rate appropriate for the column.
-
Monitor the elution profile at 280 nm. The ADC will typically elute as the main peak, separated from smaller molecules like the excess linker-payload and quenching agent.[5]
-
Collect the fractions corresponding to the ADC monomer peak.
-
Pool the collected fractions and determine the protein concentration.
Characterization of the ADC
Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR and the distribution of different drug-loaded species.[11]
Table 1: HIC-HPLC Parameters for DAR Analysis
| Parameter | Value |
| Column | TSKgel Butyl-NPR (or equivalent) |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 6.8 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 6.8, with 20% Isopropanol |
| Gradient | 0-100% B over 30 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 280 nm |
Procedure:
-
Inject approximately 25 µg of the purified ADC onto the equilibrated HIC column.
-
Run the gradient as described in Table 1.
-
Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × Number of drugs in that species) / 100[6]
DAR Determination by RP-HPLC
Reversed-Phase HPLC (RP-HPLC) provides an orthogonal method for DAR determination, typically after reducing the ADC to its light and heavy chains.[6]
Table 2: RP-HPLC Parameters for DAR Analysis of Reduced ADC
| Parameter | Value |
| Column | C4 Reversed-Phase Column (e.g., 300Å, 3.5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20-80% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 60°C |
| Detection | UV at 280 nm |
Procedure:
-
Reduce the purified ADC by incubating with 20 mM DTT at 37°C for 30 minutes.
-
Inject the reduced ADC onto the equilibrated RP-HPLC column.
-
Run the gradient as described in Table 2.
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the relative peak areas and the number of drugs on each chain.[12]
Intact Mass Analysis by Mass Spectrometry
Intact mass analysis provides the molecular weight of the different ADC species, confirming the conjugation and allowing for DAR calculation.[13]
Table 3: Mass Spectrometry Parameters for Intact ADC Analysis
| Parameter | Value |
| Mass Spectrometer | Q-TOF or Orbitrap Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 300°C |
| Mass Range | 1000-5000 m/z |
| Data Analysis | Deconvolution software to determine intact masses |
Procedure:
-
Desalt the ADC sample using a suitable method (e.g., online desalting column or buffer exchange).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum.
-
Process the raw data using a deconvolution algorithm to obtain the zero-charge mass spectrum.
-
Identify the masses corresponding to the different DAR species and calculate the average DAR.[13]
Quantitative Data Summary
Table 4: Representative Quantitative Data for Cysteine-Linked ADC Synthesis
| Parameter | Typical Value/Range | Method of Determination |
| Average DAR | 3.5 - 4.0 | HIC-HPLC, RP-HPLC, Mass Spectrometry |
| Conjugation Efficiency | > 95% | HIC-HPLC (based on remaining DAR0) |
| Monomer Purity | > 98% | Size-Exclusion Chromatography |
| Free Drug Level | < 1% | RP-HPLC |
Note: These values are representative and can vary depending on the specific antibody, linker-payload, and reaction conditions used.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, and characterization of ADCs using peptide linkers. Careful control of the experimental parameters, particularly during the reduction and conjugation steps, is crucial for achieving a homogenous product with a desired drug-to-antibody ratio. The analytical methods described are essential for ensuring the quality, consistency, and efficacy of the final ADC product. These application notes and protocols are intended to serve as a valuable resource for researchers and professionals in the field of ADC development.
References
- 1. lcms.cz [lcms.cz]
- 2. Conjugations to Endogenous Cysteine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. beta.broadpharm.com [beta.broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. kinampark.com [kinampark.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. agilent.com [agilent.com]
- 13. sciex.com [sciex.com]
Application Notes and Protocols for MC-Ala-Ala-Asn-PAB-PNP Payload Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MC-Ala-Ala-Asn-PAB-PNP linker is a critical component in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted therapeutics. This linker system is designed for selective release of a cytotoxic payload within the tumor microenvironment or inside cancer cells. Its key features include a maleimidocaproyl (MC) group for antibody conjugation, a legumain-cleavable tripeptide sequence (Ala-Ala-Asn), a self-immolative para-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) carbonate group for efficient attachment of amine-containing payloads.
The Ala-Ala-Asn tripeptide is specifically recognized and cleaved by legumain, an asparaginyl endopeptidase that is often overexpressed in the tumor microenvironment and lysosomes of cancer cells.[1][2] This enzymatic cleavage initiates a cascade that leads to the self-immolation of the PAB spacer, ensuring the release of the unmodified, active payload at the target site.[3] This targeted release mechanism enhances the therapeutic window of the ADC by minimizing systemic toxicity.
These application notes provide detailed protocols for the conjugation of an amine-containing payload to the this compound linker, the subsequent conjugation of the linker-payload construct to a monoclonal antibody, and methods for the characterization and in vitro evaluation of the resulting ADC.
I. Payload Conjugation to this compound Linker
This protocol outlines the general procedure for the attachment of an amine-containing payload to the this compound linker. The PNP carbonate group serves as a highly reactive leaving group, facilitating the formation of a stable carbamate (B1207046) bond with primary or secondary amines on the payload.[4]
Protocol 1: Attachment of an Amine-Containing Payload
Materials:
-
This compound linker
-
Amine-containing payload (e.g., cytotoxic drug)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the this compound linker (1.0 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-50 mg/mL.
-
In a separate vial, dissolve the amine-containing payload (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.[4]
-
-
Reaction:
-
To the solution of the this compound linker, add the solution of the amine-containing payload.
-
Add DIPEA or NMM (2.0-3.0 equivalents) to the reaction mixture to act as a non-nucleophilic base.[4]
-
Stir the reaction mixture at room temperature (20-25°C) for 2-18 hours.
-
Monitor the reaction progress by LC-MS or RP-HPLC until the starting material (linker) is consumed.[4]
-
-
Purification:
-
Upon completion, purify the crude reaction mixture by preparative RP-HPLC using a C18 column.
-
A typical purification method involves a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid.[4]
-
Collect the fractions containing the desired product.
-
Lyophilize the pure fractions to obtain the final MC-Ala-Ala-Asn-PAB-Payload conjugate as a solid.[4]
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS. The expected mass will be the sum of the mass of the MC-Ala-Ala-Asn-PAB moiety and the payload, with the loss of the PNP group.[4]
-
Quantitative Data Summary (Illustrative)
| Parameter | Value/Condition | Reference |
| Molar Ratio (Payload:Linker) | 1.0 - 1.2 : 1.0 | [4] |
| Base (Equivalents) | DIPEA or NMM (2.0 - 3.0) | [4] |
| Solvent | Anhydrous DMF or DMSO | [4] |
| Reaction Temperature | 20 - 25°C | [4] |
| Reaction Time | 2 - 18 hours | [4] |
| Purification Method | Preparative RP-HPLC (C18) | [4] |
| Characterization | LC-MS | [4] |
II. Antibody-Drug Conjugate (ADC) Synthesis
This section describes a common method for conjugating the MC-Ala-Ala-Asn-PAB-Payload to a monoclonal antibody (mAb) via cysteine-maleimide chemistry. This method requires the antibody to have available thiol groups, which can be obtained by reducing interchain disulfide bonds.
Protocol 2: Cysteine-Based Antibody Conjugation
Materials:
-
Monoclonal antibody (mAb)
-
MC-Ala-Ala-Asn-PAB-Payload conjugate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation buffer (e.g., Phosphate Buffered Saline (PBS) with EDTA, pH 7.4)
-
Co-solvent (e.g., DMSO)
-
N-acetylcysteine
-
Size exclusion chromatography (SEC) system
-
UV-Vis spectrophotometer or Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Preparation (Reduction):
-
If using a cysteine-engineered antibody or a native antibody, partially reduce the interchain disulfides to generate free thiol groups.
-
Add a controlled molar excess of a reducing agent like TCEP to the antibody solution in conjugation buffer. The exact amount of TCEP will depend on the desired drug-to-antibody ratio (DAR) and should be optimized.
-
Incubate the mixture at 37°C for 1-2 hours.
-
Remove excess TCEP by buffer exchange into fresh conjugation buffer using a desalting column or tangential flow filtration.
-
-
Conjugation Reaction:
-
Dissolve the MC-Ala-Ala-Asn-PAB-Payload conjugate in a co-solvent such as DMSO to a final concentration of 10-20 mM.
-
Add the drug-linker solution to the reduced antibody solution. A common starting point is a 5-10 fold molar excess of the drug-linker over the antibody.[5]
-
Gently agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Quenching:
-
Quench any unreacted maleimide (B117702) groups by adding an excess of N-acetylcysteine.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other small molecules using size exclusion chromatography (SEC).
-
Collect the fractions corresponding to the purified ADC monomer.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy (by measuring absorbance at 280 nm for the antibody and at the payload's characteristic wavelength) or hydrophobic interaction chromatography (HIC).[6][7][8]
-
Assess the purity and aggregation of the final ADC by SEC.
-
Illustrative Quantitative Parameters for ADC Synthesis
| Parameter | Value/Condition | Reference |
| Molar Ratio (Drug-Linker:Antibody) | 5 - 10 fold excess | [5] |
| Antibody Concentration | 5 - 10 mg/mL | [5] |
| Co-solvent | DMSO | [5] |
| Reaction Temperature | Room Temperature | [9] |
| Reaction Time | 1 - 2 hours | [9] |
| Purification Method | Size Exclusion Chromatography (SEC) | [9] |
| DAR Determination | UV-Vis Spectroscopy, HIC, LC-MS | [6][7][8] |
III. Enzymatic Cleavage and Payload Release
The Ala-Ala-Asn peptide sequence is a substrate for the enzyme legumain.[1][2] Upon cleavage of the Asn-PAB bond, the PAB spacer undergoes a 1,6-elimination to release the payload.
Enzymatic Cleavage Data
| Linker Sequence | Cleaving Enzyme | Relative Cleavage Rate | Reference |
| Ala-Ala-Asn | Legumain | - | [1][2] |
| Asn-Asn | Legumain (in lysosomal extract) | Rate of catabolism: 0.51 nM/min | [10] |
| Val-Cit | Cathepsin B (in lysosomal extract) | Rate of catabolism: 1.12 nM/min | [10] |
IV. In Vitro Cytotoxicity Assessment
The efficacy of the synthesized ADC can be evaluated by determining its cytotoxicity against antigen-positive and antigen-negative cancer cell lines. The MTT assay is a common colorimetric method for assessing cell viability.[11][12][13]
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
Synthesized ADC, free payload, and control antibody
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimized density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[11]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, free payload, and a non-targeting control ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the different drug concentrations. Include untreated cells as a control.
-
Incubate the plate at 37°C for 72-120 hours.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[11]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate in the dark at 37°C overnight.[11]
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
-
Visualizations
Caption: Workflow for conjugating a payload to the this compound linker.
Caption: Overall workflow for ADC synthesis and its mechanism of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hpst.cz [hpst.cz]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ala-Ala-Asn Linkers in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide linker, Alanine-Alanine-Asparagine (Ala-Ala-Asn), is a critical component in the design of targeted cancer therapies, particularly antibody-drug conjugates (ADCs) and prodrugs.[1][2] This linker is specifically engineered to be cleaved by legumain, an asparaginyl endopeptidase that is significantly overexpressed in the tumor microenvironment and within cancer cell lysosomes.[1][3][4][5][6] This targeted cleavage mechanism allows for the conditional release of potent cytotoxic payloads at the tumor site, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[7][8] These application notes provide an overview of the utility of Ala-Ala-Asn linkers in cancer research and detailed protocols for their evaluation.
Mechanism of Action: Legumain-Mediated Cleavage
The Ala-Ala-Asn linker's efficacy is rooted in its selective cleavage by legumain.[1][3] Legumain's activity is highly dependent on the acidic pH found within lysosomes and the tumor microenvironment, ensuring that the cytotoxic payload is released predominantly in the intended target area.[3] This specificity prevents premature drug release in healthy tissues, a common challenge with other linker technologies.[5][9] The cleavage occurs at the C-terminus of the asparagine residue, initiating the release of the conjugated drug.
A diagram illustrating the legumain-mediated activation of an ADC with an Ala-Ala-Asn linker is presented below.
Caption: Legumain-mediated activation of an ADC.
Applications in Cancer Research
The primary application of Ala-Ala-Asn linkers is in the development of ADCs.[10] These constructs combine the high specificity of a monoclonal antibody targeting a tumor-associated antigen with the potent cell-killing ability of a cytotoxic drug.[7][11] The Ala-Ala-Asn linker ensures that the drug is delivered specifically to cancer cells, reducing off-target effects.[1][5]
Beyond ADCs, this linker has also been explored in the design of small molecule-drug conjugates (SMDCs) and other prodrug formulations aimed at tumor-specific activation.[1][2][12]
Quantitative Data Summary
The following tables summarize key quantitative data for Ala-Ala-Asn linker-based conjugates from various studies.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
| Cell Line | Target Antigen | ADC Payload | Linker | IC50 (nM) | Reference |
| SKBR3 | HER2 | MMAE | Ala-Ala-Asn | ~1 | [3] |
| Ramos | CD20 | MMAE | Ala-Ala-Asn | ~0.5 | [3] |
| NCI-H292 | TWEAKR | KSPi | Ala-Ala-Asn | Potent | [13] |
| BxPC3 | TWEAKR | KSPi | Ala-Ala-Asn | Potent | [13] |
| LoVo | TWEAKR | KSPi | Ala-Ala-Asn | Potent | [13] |
| FRA-high | Folate Receptor Alpha | Eribulin | Ala-Ala-Asn-PABC | Potent | [1] |
Table 2: Stability and Cleavage of Ala-Ala-Asn Linkers
| Matrix | Condition | Stability/Cleavage Rate | Reference |
| Human Plasma | 37°C | High Stability | [1][3] |
| Mouse Serum | 37°C | High Stability | [3] |
| Lysosomal Extract | pH 4.5-5.5 | Rapid Cleavage | [3] |
| Legumain Incubation | pH 4.5 | Rapid Cleavage | [3] |
| Neutrophil Elastase | - | Stable (No significant cleavage) | [1][3] |
| Cathepsin B | - | Stable (No significant cleavage) | [3][13] |
| Rat Liver Lysosomes | 48 hours | Higher stability than Val-Cit | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of an ADC.
Workflow Diagram:
Caption: Workflow for in vitro cytotoxicity assay.
Materials:
-
Target cancer cell line (e.g., SKBR3 for HER2-targeting ADC)
-
Antigen-negative cell line (for control)
-
Complete cell culture medium
-
ADC with Ala-Ala-Asn linker
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the ADC dilutions. Include a vehicle-only control.
-
Incubate the plate for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2. The incubation time may vary depending on the payload's mechanism of action.[14]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: In Vitro Plasma Stability Assay
This protocol assesses the stability of the ADC and the potential for premature payload release in plasma.[15]
Workflow Diagram:
Caption: Workflow for in vitro plasma stability assay.
Materials:
-
ADC with Ala-Ala-Asn linker
-
Human plasma
-
Acetonitrile
-
LC-MS/MS system
-
Protein A magnetic beads (optional, for ADC capture)[16]
Procedure:
-
Incubate the ADC (e.g., at 100 µg/mL) in human plasma at 37°C.[15]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).[15]
-
At each time point, precipitate the plasma proteins by adding three volumes of cold acetonitrile.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed to pellet the precipitated proteins.[15]
-
Carefully collect the supernatant.
-
Analyze the supernatant for the presence of the released free payload using a validated LC-MS/MS method.[15][16]
-
Quantify the amount of released payload at each time point to determine the stability of the ADC.
Protocol 3: Lysosomal Stability and Enzymatic Cleavage Assay
This protocol confirms the linker is efficiently cleaved within the lysosomal compartment or by the target enzyme.[15]
Workflow Diagram:
Caption: Workflow for enzymatic cleavage assay.
Materials:
-
ADC with Ala-Ala-Asn linker
-
Purified legumain enzyme or lysosomal extract from target cells
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.5)
-
Protease inhibitor
-
RP-HPLC or LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the ADC and purified legumain or lysosomal extract in the appropriate acidic assay buffer.
-
Incubate the mixture at 37°C.[15]
-
Collect aliquots at various time points.
-
Stop the enzymatic reaction by adding a protease inhibitor or by denaturing the enzyme (e.g., adding acetonitrile).[15]
-
Analyze the reaction mixture for the released payload using RP-HPLC or LC-MS/MS.[15]
-
Determine the rate and extent of payload release by quantifying the amount of free payload over time.
Conclusion
The Ala-Ala-Asn linker represents a significant advancement in the design of targeted cancer therapies. Its specific cleavage by legumain provides a robust mechanism for tumor-selective drug release, offering the potential for highly effective and well-tolerated treatments. The protocols outlined in these application notes provide a framework for the preclinical evaluation of ADCs and other drug conjugates utilizing this innovative linker technology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. ADCs – Manhattan BioSolutions [manhattanbiosolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Design of self-immolative linkers for tumour-activated prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Application Notes and Protocols for Site-Specific Conjugation with MC-Ala-Ala-Asn-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific conjugation has emerged as a pivotal technology in the development of next-generation antibody-drug conjugates (ADCs).[][2] By attaching cytotoxic payloads to specific, predetermined sites on an antibody, this approach yields homogeneous ADC populations with a uniform drug-to-antibody ratio (DAR).[][2] This homogeneity is crucial for optimizing the pharmacokinetic profile, improving the therapeutic index, and ensuring manufacturing consistency of ADCs.[][3] This document provides detailed application notes and protocols for the site-specific conjugation of a therapeutic payload to an antibody using the cleavable linker, MC-Ala-Ala-Asn-PAB-PNP.
The this compound linker is a sophisticated system designed for controlled drug release within the tumor microenvironment. It comprises several key functional units:
-
MC (Maleimidocaproyl): A maleimide (B117702) group that enables covalent attachment to thiol groups, such as those from engineered cysteine residues on the antibody.[3]
-
Ala-Ala-Asn: A tripeptide sequence specifically designed to be recognized and cleaved by proteases that are overexpressed in the tumor microenvironment, such as legumain.
-
PAB (p-aminobenzyl): A self-immolative spacer that, upon cleavage of the peptide sequence, spontaneously releases the conjugated payload in its active form.[3]
-
PNP (p-nitrophenyl): A p-nitrophenyl carbonate group which acts as a good leaving group to facilitate the conjugation of an amine-containing payload to the linker system.[4][5]
These application notes will guide researchers through the process of antibody modification, drug-linker synthesis, conjugation, and subsequent characterization of the resulting ADC.
Experimental Protocols
Protocol 1: Preparation of Thiol-Modified Antibody
This protocol describes the preparation of a monoclonal antibody (mAb) with available thiol groups for conjugation. This is typically achieved by engineering cysteine residues into the antibody sequence at specific sites.[3][6]
Materials:
-
Engineered monoclonal antibody (mAb) with accessible cysteine residues
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Dehydroascorbic acid (DHAA)
-
Phosphate-buffered saline (PBS), pH 7.4, degassed
-
5 mM EDTA in PBS, degassed
-
Amicon Ultra centrifugal filters (MWCO 30 kDa)
-
Argon or nitrogen gas
Procedure:
-
Antibody Preparation: Prepare a solution of the engineered mAb in degassed PBS with 5 mM EDTA to a final concentration of 5-10 mg/mL.
-
Reduction of Cysteine Residues: Add a 50-fold molar excess of TCEP to the antibody solution.
-
Incubation: Gently mix and incubate the reaction mixture at 37°C for 2 hours under an inert atmosphere (argon or nitrogen) to reduce the engineered disulfide bonds.
-
Buffer Exchange: Remove excess TCEP by buffer exchange into degassed PBS (pH 7.2) containing 5 mM EDTA using Amicon Ultra centrifugal filters. Perform at least three buffer exchanges.
-
Re-oxidation of Native Disulfides (Optional, if applicable): To re-oxidize native interchain disulfides while leaving the engineered cysteines as free thiols, add a 10-fold molar excess of DHAA. Incubate at room temperature for 3 hours.
-
Final Buffer Exchange: Perform a final buffer exchange into a conjugation-compatible buffer, such as PBS (pH 7.2) with 5 mM EDTA, to remove the re-oxidation agent.
-
Quantification: Determine the concentration of the thiol-modified antibody using a spectrophotometer at 280 nm.
Protocol 2: Synthesis of the Drug-Linker Moiety
This protocol outlines the conjugation of an amine-containing cytotoxic payload to the this compound linker.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., a derivative of MMAE or duocarmycin)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve this compound (1.1 equivalents) and the amine-containing payload (1 equivalent) in anhydrous DMF.
-
Reaction Initiation: Add DIPEA (3 equivalents) to the solution to act as a base and catalyze the reaction.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS until the starting materials are consumed (typically 2-6 hours).
-
Purification: Purify the resulting drug-linker conjugate by preparative RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid powder.
Protocol 3: Site-Specific Conjugation of Drug-Linker to Antibody
This protocol details the conjugation of the prepared drug-linker to the thiol-modified antibody.
Materials:
-
Thiol-modified mAb (from Protocol 1)
-
Drug-linker (from Protocol 2)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer: PBS (pH 7.2) with 5 mM EDTA, degassed
-
Amicon Ultra centrifugal filters (MWCO 30 kDa)
Procedure:
-
Drug-Linker Preparation: Prepare a stock solution of the drug-linker in DMSO at a concentration of 10-20 mM.
-
Conjugation Reaction: To the thiol-modified antibody solution, add a 5 to 10-fold molar excess of the drug-linker stock solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).
-
Incubation: Gently mix and incubate the reaction at room temperature for 4 hours or at 4°C overnight, protected from light.
-
Quenching (Optional): To quench any unreacted maleimide groups, add a 100-fold molar excess of N-acetylcysteine and incubate for 30 minutes.
-
Purification: Remove the excess drug-linker and other small molecules by buffer exchange into a formulation buffer (e.g., PBS) using Amicon Ultra centrifugal filters. Repeat the buffer exchange at least three times.
-
Final Product: The purified solution contains the final antibody-drug conjugate.
Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.[7][8]
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.[7] Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR distribution.[7]
Materials:
-
Purified ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Chromatography: Inject the sample onto the HIC column. Elute with a gradient of increasing Mobile Phase B (decreasing salt concentration).
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: The different peaks correspond to ADC species with different numbers of conjugated drugs. Calculate the average DAR by integrating the peak areas.
Data Presentation
The following tables present illustrative data for the synthesis and characterization of an ADC using the this compound linker.
Table 1: Summary of ADC Synthesis Parameters
| Parameter | Value |
| Antibody Concentration | 10 mg/mL |
| Drug-Linker to Antibody Molar Ratio | 5:1 |
| Reaction Time | 4 hours |
| Reaction Temperature | 25°C |
| Conjugation Buffer | PBS, pH 7.2, 5 mM EDTA |
Table 2: Characterization of the Final ADC Product
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC |
| Monomer Purity | >98% | Size Exclusion Chromatography |
| Free Drug Level | <0.5% | RP-HPLC |
| Endotoxin Level | <0.1 EU/mg | LAL Assay |
Table 3: In Vitro Plasma Stability
| Time Point (hours) | % Intact ADC |
| 0 | 100 |
| 24 | 98.5 |
| 48 | 97.2 |
| 96 | 95.1 |
| 168 | 91.8 |
Visualizations
Caption: Workflow for ADC Synthesis and Characterization.
Caption: ADC Mechanism of Action.
References
- 2. An overview of site-specific methods for achieving antibody drug conjugates with homogenous drug to antibody ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc-Ala-Ala-Asn-PABC-PNP, ADC linker, 1834516-06-1 | BroadPharm [broadpharm.com]
- 5. Fmoc-Ala-Ala-Asn-PAB-PNP, CAS 1834516-06-1 | AxisPharm [axispharm.com]
- 6. Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: MC-Ala-Ala-Asn-PAB-PNP Conjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation of the MC-Ala-Ala-Asn-PAB-PNP linker system.
Frequently Asked Questions (FAQs)
Q1: What is the function of each component in the this compound linker?
A1: Each part of the linker has a specific role in creating a stable and effective antibody-drug conjugate (ADC):
-
MC (Maleimidocaproyl): This group reacts with free thiol (sulfhydryl) groups on a protein, such as a cysteine residue on a monoclonal antibody (mAb), to form a stable covalent bond.
-
Ala-Ala-Asn (Alanine-Alanine-Asparagine): This tripeptide sequence is designed as a cleavage site for specific proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment or within cancer cell lysosomes.
-
PAB (p-aminobenzyl): This is a self-immolative spacer. Once the peptide linker is cleaved by the target enzyme, the PAB group spontaneously decomposes to release the attached drug in its active form.
-
PNP (p-nitrophenyl carbonate): This is an activated carbonate group. The p-nitrophenol is an excellent leaving group, facilitating the efficient conjugation of the linker to an amine-containing cytotoxic payload.
Q2: What is the optimal pH for the maleimide-thiol conjugation reaction?
A2: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5 .[1] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide (B117702), while minimizing side reactions. At pH values below 6.5, the reaction rate decreases significantly.[1] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can react with primary amines, such as those on lysine (B10760008) residues, leading to a loss of specificity.[1][2]
Q3: Why am I observing a low or inconsistent Drug-to-Antibody Ratio (DAR)?
A3: A low or inconsistent DAR is a common issue that can stem from several factors:
-
Inefficient Antibody Reduction: If conjugating to native cysteine residues from interchain disulfides, incomplete reduction will result in fewer available thiol groups for the linker to attach to.[3]
-
Suboptimal Conjugation Conditions: Deviations from the optimal pH, temperature, or reaction time can decrease conjugation efficiency.[4]
-
Maleimide Hydrolysis: The maleimide group on the linker can be hydrolyzed by water, rendering it inactive. This process is accelerated at higher pH values.[5] Always prepare solutions of the maleimide linker immediately before use.
-
Incorrect Stoichiometry: An insufficient molar excess of the drug-linker over the antibody can lead to an incomplete reaction.[1]
-
Reagent Quality: Degradation of the drug-linker or reducing agents can lead to poor results. Ensure reagents are stored correctly and use fresh solutions.[6]
Q4: My ADC is showing significant aggregation. What is the cause and how can I prevent it?
A4: Aggregation is often caused by the increased hydrophobicity of the ADC, especially with higher DAR values.[4] Many cytotoxic payloads are highly hydrophobic. To mitigate aggregation:
-
Control the DAR: Reducing the molar excess of the drug-linker during conjugation can result in a lower average DAR and reduced aggregation.[4]
-
Use Co-solvents: Dissolve the hydrophobic drug-linker in a minimal amount of a compatible organic solvent (e.g., DMSO) before adding it to the aqueous antibody solution. The final concentration of the organic solvent should typically be kept below 10% to avoid denaturing the antibody.[3]
-
Optimize Buffer Conditions: Screen different formulation buffers, pH values, and excipients to find conditions that enhance ADC solubility and stability.
-
Immobilize the Antibody: A technique to prevent aggregation is to immobilize the antibody on a solid support during the conjugation reaction, which physically separates the antibodies from each other.
Q5: How can I confirm that the conjugation was successful and determine the average DAR?
A5: Several analytical techniques can be used:
-
Hydrophobic Interaction Chromatography (HIC): This is the most common method for determining DAR. ADCs with different numbers of conjugated drugs (DAR 0, 2, 4, etc.) have different hydrophobicities and will separate into distinct peaks. The average DAR can be calculated from the weighted area of these peaks.[]
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS): This method can be used to analyze the light and heavy chains of the antibody separately after reduction. By measuring the mass of the chains, the number of attached drug-linkers can be determined, and the average DAR calculated.[8]
-
UV-Vis Spectroscopy: This method can provide a quick estimate of the average DAR if the drug and the antibody have distinct absorbance maxima.[]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during this compound conjugation reactions.
| Problem | Potential Cause | Recommended Solution |
| Low Average DAR | 1. Incomplete antibody reduction: Not enough free thiols are available. | • Optimize the concentration of the reducing agent (e.g., TCEP, DTT). A 2-5 molar excess of TCEP per mole of antibody is a common starting point.[6]• Increase the reduction incubation time (e.g., 1-2 hours) or temperature (e.g., to 37°C), while monitoring antibody integrity.[3]• Ensure the reduction buffer pH is optimal for the agent (e.g., pH 7.0-7.5 for TCEP).[3] |
| 2. Maleimide linker hydrolysis: The reactive group is inactivated before conjugation. | • Prepare the drug-linker solution in a dry, compatible organic solvent (e.g., DMSO) immediately before adding it to the antibody solution.[5]• Maintain the conjugation reaction pH between 6.5 and 7.5.[1] | |
| 3. Insufficient molar excess of drug-linker: The reaction does not go to completion. | • Increase the molar ratio of the drug-linker to the antibody. A starting point is often a 10-20 fold molar excess of the maleimide reagent relative to the available thiols.[1] For full antibody conjugation, a molar excess of 5-10 fold of linker to antibody is often tested.[9][10] | |
| Inconsistent DAR Between Batches | 1. Variability in reaction parameters: Minor differences in time, temperature, or pH. | • Standardize all reaction parameters and document them precisely. Use calibrated equipment.• Ensure consistent, thorough mixing during reagent addition. |
| 2. Inconsistent reagent quality: Batch-to-batch variation in antibody or drug-linker. | • Characterize all starting materials for purity and concentration before each experiment.[6]• Use fresh, high-quality reducing agents and buffers. | |
| ADC Aggregation / Precipitation | 1. High hydrophobicity: The conjugated payload increases the overall hydrophobicity of the antibody. | • Reduce the target DAR by lowering the molar excess of the drug-linker during conjugation.[4]• Add a small amount (<10%) of a co-solvent like DMSO or DMF to the reaction mixture to improve the solubility of the drug-linker.[3]• Perform the conjugation at a lower temperature (e.g., 4°C). |
| 2. Unfavorable buffer conditions: pH or salt concentration promotes aggregation. | • Screen different formulation buffers post-purification to find optimal conditions for stability.• After conjugation, perform a buffer exchange into a formulation buffer that is known to stabilize the ADC. | |
| Premature Drug Release (in vitro) | 1. Retro-Michael reaction: The maleimide-thiol bond is reversible, leading to deconjugation. | • After conjugation, consider incubating the ADC at a slightly alkaline pH (e.g., pH 9) for a short period to promote hydrolysis of the succinimide (B58015) ring. The ring-opened form is much more stable and not susceptible to the retro-Michael reaction.[2] Monitor antibody stability under these conditions.• Analyze ADC stability in plasma over time using LC-MS to quantify payload loss.[11] |
Experimental Protocols
Protocol 1: Antibody Reduction (Partial)
This protocol describes the partial reduction of interchain disulfide bonds in an IgG antibody to generate free thiol groups for conjugation.
-
Preparation: Prepare the antibody in a reaction buffer such as PBS containing 1-5 mM EDTA (pH 7.0-7.5). The antibody concentration should be between 5-10 mg/mL. Degas the buffer to remove oxygen.
-
Reducing Agent Preparation: Prepare a fresh stock solution of Tris(2-carboxyethyl)phosphine (TCEP) in water.
-
Reduction Reaction: Add TCEP to the antibody solution to achieve a final molar excess of 2-5 moles of TCEP per mole of antibody.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours with gentle mixing.[6]
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP by buffer exchange using a desalting column (e.g., Sephadex G-25) or a centrifugal filter unit (10 kDa MWCO), exchanging into the conjugation buffer (PBS with EDTA, pH 7.2).[2][9]
Protocol 2: Conjugation of Reduced Antibody with MC-Ala-Ala-Asn-PAB-Drug
This protocol is based on established methods for similar maleimide-linker systems.[1][3][9]
-
Drug-Linker Preparation: Dissolve the MC-Ala-Ala-Asn-PAB-Payload compound in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction:
-
To the freshly prepared reduced antibody solution (from Protocol 1), add the dissolved drug-linker stock solution. The final DMSO concentration should not exceed 10% v/v.
-
The molar ratio of the drug-linker to the antibody should be optimized, but a starting point of 5-10 fold molar excess is recommended.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.[6] Incubate for an additional 20 minutes.
-
Purification: Purify the resulting ADC to remove unconjugated drug-linker, quencher, and other impurities. This is typically achieved using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[12][]
-
Characterization & Storage: Characterize the purified ADC for average DAR (e.g., by HIC), purity (by SEC), and concentration (by UV-Vis). Store the final ADC in a suitable formulation buffer at -80°C.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for ADC production from mAb reduction to final product.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low/inconsistent DAR.
Conjugation Reaction Pathway
Caption: The maleimide-thiol Michael addition reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. dynamic-biosensors.com [dynamic-biosensors.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting ADC Aggregation with Hydrophobic Linkers
This technical support center provides researchers, scientists, and drug development professionals with guidance on solving Antibody-Drug Conjugate (ADC) aggregation issues, particularly those arising from the use of hydrophobic linkers and payloads.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation when using hydrophobic linkers?
A1: ADC aggregation is a common challenge, primarily driven by the increased surface hydrophobicity of the antibody after conjugation with a hydrophobic linker-payload.[1] Key contributing factors include:
-
Increased Surface Hydrophobicity: The covalent attachment of hydrophobic small molecule drugs and linkers to the antibody surface creates hydrophobic patches. These patches can interact between ADC molecules, leading to self-association and aggregation.[2]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated hydrophobic payloads per antibody (higher DAR) generally correlates with a greater propensity for aggregation.[3]
-
Conformational Changes: The conjugation process can sometimes induce conformational changes in the antibody, exposing previously buried hydrophobic regions and promoting aggregation.[4]
-
Formulation and Process Conditions: Suboptimal formulation conditions, such as pH near the isoelectric point (pI) of the ADC, unfavorable ionic strength, the presence of organic co-solvents (like DMSO) used to dissolve the linker-payload, and physical stresses (e.g., agitation, freeze-thaw cycles) can all promote aggregation.[1][2]
Q2: What are the consequences of ADC aggregation for my experiments and product development?
A2: ADC aggregation can have significant negative impacts on the quality, efficacy, and safety of your ADC, including:
-
Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen and can be cleared more rapidly from circulation, leading to reduced therapeutic efficacy.[4]
-
Increased Immunogenicity: The presence of aggregates, especially high molecular weight (HMW) species, is a major concern as they can elicit an immune response in patients.[3][4]
-
Physical Instability: Aggregation can lead to the formation of visible and sub-visible particles, causing precipitation and compromising the stability and shelf-life of the product.[4]
-
Off-Target Toxicity: Aggregates can lead to non-specific uptake by cells of the reticuloendothelial system, potentially causing off-target toxicity.[4]
-
Manufacturing and Cost Issues: The need to remove aggregates through additional purification steps increases manufacturing costs and reduces the overall yield of the final product.[2][4]
Troubleshooting Guide
Issue: I am observing significant aggregation immediately after the conjugation step.
-
Possible Cause: High hydrophobicity of the linker-payload combination, suboptimal conjugation conditions.
-
Troubleshooting Steps:
-
Optimize Conjugation Chemistry:
-
Co-solvent Concentration: If using an organic co-solvent (e.g., DMSO) to dissolve the linker-payload, minimize its final concentration in the reaction mixture (ideally <5-10% v/v).[1]
-
pH Control: Ensure the pH of the conjugation buffer is not near the isoelectric point (pI) of the antibody, as this is where solubility is at its minimum.[2]
-
-
Consider Solid-Phase Conjugation: To prevent ADC molecules from interacting during conjugation, immobilize the antibody on a solid support (e.g., affinity resin). This physically separates the antibodies while the hydrophobic linker-payload is attached.[2]
-
Evaluate Linker-Payload Hydrophilicity: If possible, switch to a more hydrophilic linker or a less hydrophobic payload.
-
Issue: My ADC is showing increasing aggregation during storage.
-
Possible Cause: Suboptimal formulation, inappropriate storage conditions.
-
Troubleshooting Steps:
-
Formulation Optimization:
-
pH Screening: Conduct a pH screening study to identify the pH that provides maximum stability and minimum aggregation for your specific ADC.[5]
-
Excipient Screening: Evaluate the effect of different stabilizing excipients.
-
-
Control Storage Conditions:
-
Temperature: Store the ADC at the recommended temperature and avoid temperature excursions.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles. If freezing is necessary, ensure the formulation contains appropriate cryoprotectants.[5]
-
-
Data Summary Tables
Table 1: Impact of Linker Hydrophilicity on ADC Aggregation
| Linker Type | Representative Linker/Payload | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | Reference |
| Hydrophobic | MC-VC-PABC-MMAE | ~4 | >5% | [6] |
| Hydrophilic | Short PEG Linker (e.g., PEG4) | ~8 | <2% | [6] |
| Hydrophilic | Long PEG Linker (e.g., PEG24) | ~8 | <1% | [6] |
| Hydrophilic | Exo-linker-Exatecan | ~8 | 2.1% | [7] |
| Hydrophobic | T-DXd (Deruxtecan) | ~8 | 3.5% | [7] |
| Hydrophilic | DAR 8 MMAU ADC | 8 | ~2% (at 40°C) | [8] |
| Hydrophobic | DAR 8 MMAE ADC | 8 | >95% (at 40°C) | [8] |
Table 2: Influence of PEG Linker Length on ADC Properties
| PEG Linker Length | Clearance Rate (Relative to No PEG) | In Vitro Cytotoxicity (IC50, nM) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| No PEG | 1.0x | 0.1 - 1.0 | Lower | [9] |
| PEG4 | 0.8x | 0.1 - 1.2 | Moderate | [9] |
| PEG8 | 0.6x | 0.2 - 1.5 | Higher | [9][10] |
| PEG12 | 0.5x | 0.3 - 2.0 | Higher | [9] |
| PEG24 | 0.4x | 0.5 - 5.0 | Highest | [9][10] |
Table 3: Effect of Common Excipients on ADC Stability
| Excipient Class | Example | Concentration Range | Primary Function in Preventing Aggregation | Reference |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% (w/v) | Prevent surface-induced aggregation and stabilize against mechanical stress. | [4][5] |
| Sugars (Cryo/Lyoprotectants) | Sucrose, Trehalose | 5% - 10% (w/v) | Stabilize the ADC during freeze-thaw cycles and lyophilization by forming a glassy matrix. | [5][11] |
| Buffering Agents | Histidine, Citrate, Acetate | 10 - 50 mM | Maintain an optimal pH where the ADC is most stable. | [5][12] |
| Amino Acids | Arginine, Glycine | 100 - 250 mM | Suppress protein-protein interactions and reduce viscosity. | [5] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregation Analysis
This protocol outlines a general method for quantifying soluble aggregates in an ADC sample.
1. Materials and Equipment:
-
HPLC or UHPLC system with a UV detector
-
SEC column suitable for monoclonal antibody separations (e.g., TSKgel G3000SWxl or equivalent)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or a specific formulation buffer. Ensure it is filtered and degassed.[1]
-
ADC sample
2. Sample Preparation:
-
Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.5-1.0 mg/mL) using the mobile phase.[1]
-
Filter the sample through a low-protein-binding 0.22 µm filter if any particulate matter is visible.
3. Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: Ambient (or controlled, e.g., 25°C)
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 - 100 µL
4. Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared ADC sample.
-
Monitor the elution profile. The main peak corresponds to the ADC monomer. Peaks eluting at earlier retention times are higher molecular weight species (aggregates).
5. Data Analysis:
-
Integrate the peak areas for the monomer and all aggregate species.
-
Calculate the percentage of aggregation: % Aggregation = (Total Area of Aggregate Peaks / Total Area of All Peaks) x 100[1]
Protocol 2: Formulation Screening to Minimize Aggregation
This protocol describes a systematic approach to screen for an optimal formulation buffer to enhance ADC stability.
1. Materials:
-
ADC stock solution
-
A range of buffering agents (e.g., citrate, histidine, acetate) to cover a pH range of 4.0 to 7.5.[5]
-
Selected excipients (e.g., sucrose, polysorbate 80)
-
SEC-HPLC system
-
Dynamic Light Scattering (DLS) instrument
2. Procedure:
-
pH Screening:
-
Prepare a series of small-scale formulations of the ADC at a fixed concentration in the different buffers.[5]
-
Subject the samples to accelerated stress conditions (e.g., incubation at 40°C for 1-2 weeks).
-
Analyze the samples by SEC to quantify the percentage of aggregates.
-
Select the buffer and pH that result in the lowest level of aggregation.
-
-
Excipient Screening:
-
Using the optimal buffer system identified above, prepare a matrix of formulations with varying concentrations of selected excipients (e.g., 0-10% sucrose, 0-0.05% Polysorbate 80).
-
Subject these formulations to relevant stress conditions (e.g., thermal stress, agitation, freeze-thaw cycles).[5]
-
Analyze the samples using SEC for soluble aggregates and DLS to monitor changes in hydrodynamic radius and polydispersity index (PDI), which are also indicative of aggregation.
-
Select the excipient combination that provides the best stability under stress.
-
Protocol 3: Site-Specific Conjugation using THIOMAB™ Technology (Conceptual Overview)
This protocol provides a conceptual overview of the steps involved in site-specific conjugation using engineered cysteine residues (THIOMABs) to produce more homogeneous and stable ADCs.
1. Antibody Engineering:
-
Using site-directed mutagenesis, introduce one or more cysteine residues at specific, solvent-accessible sites on the antibody heavy or light chain.[13][14] These sites are chosen to be away from the antigen-binding regions.
2. Antibody Expression and Purification:
-
Express the engineered antibody (THIOMAB™) in a suitable mammalian cell line.
-
Purify the THIOMAB™ using standard chromatography techniques (e.g., Protein A affinity chromatography).
3. Reduction and Reoxidation:
-
The engineered cysteine residues are often capped with glutathione (B108866) or cysteine during expression. These caps, along with the interchain disulfide bonds, are reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[15]
-
The native interchain disulfide bonds are then selectively re-formed under controlled oxidation conditions (e.g., using dehydroascorbic acid or CuSO₄), leaving the engineered cysteines as free thiols.[12][15]
4. Conjugation:
-
The THIOMAB™ with reactive free thiols is then conjugated to a thiol-reactive linker-payload (e.g., a maleimide-containing linker).[13]
-
The reaction is typically performed in a buffered solution at a controlled pH and temperature.
5. Purification and Characterization:
-
The resulting ADC (now a THIOMAB™ Drug Conjugate or TDC) is purified to remove any unreacted linker-payload and other impurities, often using size exclusion or hydrophobic interaction chromatography.[14]
-
The final product is characterized to confirm the drug-to-antibody ratio (which should be uniform, e.g., DAR 2.0 for a THIOMAB™ with one engineered cysteine per heavy chain), purity, and low aggregation levels.[14]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Molecular Computations of Preferential Interaction Coefficients of IgG1 Monoclonal Antibodies with Sorbitol, Sucrose, and Trehalose and the Impact of These Excipients on Aggregation and Viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers | Springer Nature Experiments [experiments.springernature.com]
- 14. Site-Specific Conjugation to Cys-Engineered THIOMAB™ Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up ADC Production with Peptide Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the production of antibody-drug conjugates (ADCs) utilizing peptide linkers. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of scaling up your ADC production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up ADC production with peptide linkers?
A1: Scaling up ADC production with peptide linkers presents several challenges spanning the entire workflow:
-
Peptide Linker Synthesis and Purity: Ensuring high purity and homogeneity of the peptide linker and the linker-payload can be difficult. Impurities can lead to undefined species in the final ADC product.
-
Conjugation Reaction Control: Achieving a consistent and optimal drug-to-antibody ratio (DAR) is critical. Factors such as reaction time, temperature, pH, and reagent stoichiometry must be precisely controlled.[1]
-
ADC Aggregation: The hydrophobicity of many payloads and linkers can induce aggregation of the ADC, impacting its solubility, stability, efficacy, and safety.[2][3][4][5] This is a major hurdle during scale-up.
-
Purification of the ADC: Removing unreacted antibody, free linker-payload, and process-related impurities while minimizing product loss is a significant challenge.[6][7] Aggregates must also be effectively removed.[2]
-
Analytical Characterization: The inherent heterogeneity of ADCs makes comprehensive characterization complex. Multiple analytical techniques are required to assess critical quality attributes (CQAs) such as DAR, conjugation site, purity, and aggregation levels.[8]
-
Process Robustness and Reproducibility: Ensuring that the process consistently yields an ADC with the desired specifications at a larger scale is a key challenge.[1][9]
Q2: How does the choice of peptide linker affect the stability and efficacy of an ADC?
A2: The peptide linker is a critical component that significantly influences the ADC's performance.[10][][12]
-
Stability: The linker must be stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.[13][14] The peptide sequence is designed to be recognized and cleaved by enzymes, such as cathepsin B, that are overexpressed in the tumor microenvironment or within lysosomes of cancer cells.[][12]
-
Efficacy: Efficient cleavage of the linker at the target site is essential for the release of the payload in its active form, leading to cancer cell death.[][12] The design of the peptide sequence can influence the rate of cleavage and, consequently, the potency of the ADC.[12]
-
Physicochemical Properties: The linker can also impact the overall hydrophobicity and solubility of the ADC. Hydrophilic linkers can help mitigate aggregation issues associated with hydrophobic payloads.
Q3: What are the key process parameters to control during the conjugation step?
A3: Precise control over several parameters is crucial for a successful and reproducible conjugation reaction:[1]
-
Temperature: Influences reaction kinetics and can impact antibody stability.
-
pH: Affects the reactivity of the functional groups involved in the conjugation chemistry.
-
Molar Ratio of Linker-Payload to Antibody: This is a primary determinant of the final DAR.
-
Reaction Time: Needs to be optimized to ensure complete conjugation without causing product degradation.
-
Mixing: Homogeneous mixing is critical, especially at larger scales, to ensure uniform reaction conditions.
-
Co-solvents: The addition of organic co-solvents may be necessary to solubilize hydrophobic linker-payloads, but their concentration must be carefully controlled to avoid antibody denaturation and aggregation.
Troubleshooting Guides
This section provides solutions to common problems encountered during ADC production with peptide linkers.
Problem 1: Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Recommended Solution |
| Incomplete Antibody Reduction | - Ensure complete removal of dissolved oxygen from buffers. - Increase the molar excess of the reducing agent (e.g., TCEP). - Optimize reduction time and temperature. |
| Linker-Payload Instability | - Prepare the linker-payload solution immediately before use. - Protect the linker-payload from light and moisture. - Verify the purity and integrity of the linker-payload by HPLC and MS. |
| Suboptimal Conjugation pH | - Perform small-scale experiments to determine the optimal pH for the specific conjugation chemistry. - Ensure the buffering capacity is sufficient to maintain the target pH throughout the reaction. |
| Insufficient Molar Excess of Linker-Payload | - Increase the molar ratio of linker-payload to antibody in a stepwise manner to find the optimal ratio for the desired DAR. |
Problem 2: High Levels of Aggregation
| Potential Cause | Recommended Solution |
| Hydrophobic Linker-Payload | - Consider using a more hydrophilic peptide linker or modifying the existing linker with hydrophilic moieties (e.g., PEG). - Optimize the concentration of organic co-solvent to maintain linker-payload solubility without inducing antibody aggregation. |
| High DAR | - A higher DAR often correlates with increased aggregation.[3] If therapeutically viable, aim for a lower target DAR. - Site-specific conjugation methods can help produce more homogeneous ADCs with potentially better aggregation profiles. |
| Suboptimal Buffer Conditions | - Screen different buffer systems and excipients (e.g., arginine, sucrose) to identify conditions that minimize aggregation. - Adjust the pH to be away from the antibody's isoelectric point. |
| Inefficient Purification | - Utilize size-exclusion chromatography (SEC) to effectively remove aggregates.[2] - Optimize the SEC method, including column selection, mobile phase composition, and flow rate, for efficient separation of monomer from aggregates. |
Problem 3: Inconsistent Batch-to-Batch Results
| Potential Cause | Recommended Solution |
| Variability in Raw Materials | - Implement stringent quality control checks for all incoming raw materials, including the antibody, peptide linker, and payload. - Qualify suppliers and establish clear specifications for each material. |
| Lack of Process Control | - Tightly control all critical process parameters (temperature, pH, reaction time, mixing speed). - Implement in-process controls to monitor the progress of the reaction (e.g., in-process DAR measurement). |
| Manual Processing Steps | - Automate critical steps where possible to reduce human error and improve consistency. |
| Scale-up Issues | - Perform process characterization studies to understand the impact of scale on critical process parameters. - Ensure that mixing efficiency is maintained during scale-up. |
Data Presentation
Table 1: Example Impact of Reagent Molar Excess on Drug-to-Antibody Ratio (DAR)
| Molar Excess of Linker-Payload | Average DAR (by HIC-HPLC) | % Monomer (by SEC-HPLC) |
| 3 equivalents | 2.8 | 98.5 |
| 5 equivalents | 3.9 | 97.2 |
| 7 equivalents | 5.1 | 95.1 |
| 10 equivalents | 6.5 | 92.3 |
This table illustrates a common trend where increasing the molar excess of the linker-payload during conjugation leads to a higher average DAR, which can also correlate with a slight increase in aggregation (decrease in % monomer).
Table 2: Troubleshooting Common Analytical Issues
| Analytical Method | Common Issue | Potential Cause | Troubleshooting Step |
| HIC-HPLC | Poor peak resolution of DAR species | Suboptimal gradient | Optimize the salt gradient and mobile phase composition. |
| Ghost peaks | Carryover from previous injections | Implement a robust needle wash protocol. | |
| SEC-HPLC | Peak tailing | Secondary hydrophobic interactions | Add organic modifier (e.g., isopropanol) to the mobile phase. |
| Unexpected early eluting peaks | High molecular weight aggregates | Confirm with SEC-MALS for molecular weight determination. | |
| Peptide Mapping | Low sequence coverage | Incomplete digestion | Optimize digestion conditions (enzyme:protein ratio, time, temperature). |
| Poor recovery of hydrophobic peptides | Adsorption to vials or column | Use low-adsorption vials and optimize the HPLC gradient and mobile phase. |
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of a Peptide Linker-Payload (e.g., vc-MMAE)
This protocol outlines a general procedure for conjugating a maleimide-functionalized peptide linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.
1. Antibody Reduction: a. Prepare the antibody in a suitable buffer (e.g., phosphate (B84403) buffer with EDTA) at a concentration of 5-10 mg/mL. b. Add a 5-10 fold molar excess of a reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP). c. Incubate at 37°C for 1-2 hours. d. Remove the excess reducing agent using a desalting column or tangential flow filtration (TFF).
2. Conjugation Reaction: a. Immediately after reduction, adjust the pH of the antibody solution to 7.0-7.5. b. Dissolve the maleimide-functionalized peptide linker-payload (e.g., MC-vc-PAB-MMAE) in a suitable organic co-solvent (e.g., DMSO) at a high concentration. c. Add the desired molar excess of the linker-payload solution to the reduced antibody solution with gentle mixing. The final concentration of the organic co-solvent should typically be below 10% (v/v). d. Incubate the reaction at room temperature for 1-2 hours, protected from light.
3. Quenching: a. Quench the reaction by adding a 3-5 fold molar excess of a capping agent (e.g., N-acetylcysteine) to react with any unreacted maleimide (B117702) groups. b. Incubate for an additional 20-30 minutes.
4. Purification: a. Purify the ADC using a suitable method to remove unreacted linker-payload, capping agent, and any aggregates. Common methods include: i. Tangential Flow Filtration (TFF): For buffer exchange and removal of small molecules. ii. Size Exclusion Chromatography (SEC): For removing aggregates and residual small molecules.[15] iii. Hydrophobic Interaction Chromatography (HIC): Can be used for purification and to fractionate different DAR species.[15]
5. Characterization: a. Determine the final protein concentration (e.g., by UV-Vis spectroscopy). b. Analyze the average DAR using HIC-HPLC or RP-HPLC. c. Assess the level of aggregation by SEC-HPLC. d. Confirm conjugation sites and sequence integrity by peptide mapping LC-MS/MS.
Visualizations
Caption: Overview of the ADC production workflow with peptide linkers.
Caption: Troubleshooting decision tree for low Drug-to-Antibody Ratio (DAR).
References
- 1. Interview - Challenges in the Development & Manufacturing of ADCs - GTP Bioways [gtp-bioways.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. adcreview.com [adcreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in Peptide Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. sartorius.com [sartorius.com]
- 15. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antibody-Drug Conjugate (ADC) Linker Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Antibody-Drug Conjugate (ADC) linker stability, with a specific focus on discrepancies observed between mouse and human plasma.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of ADC linkers in plasma?
The stability of an ADC linker in the bloodstream is a critical determinant of its efficacy and safety.[1] Several key factors influence this stability:
-
Linker Chemistry: The chemical nature of the linker is paramount. Linkers are broadly categorized as cleavable or non-cleavable.[1][2]
-
Cleavable linkers are designed to release the payload under specific conditions, such as the acidic environment of lysosomes or the presence of certain enzymes.[1][3] However, they can be susceptible to premature cleavage in the plasma.[1][4]
-
Non-cleavable linkers are generally more stable in circulation and release the payload upon degradation of the antibody backbone within the target cell.[1][3]
-
-
Conjugation Site: The location of linker-drug attachment on the antibody can significantly impact stability. Conjugation to more solvent-accessible sites can lead to increased payload loss, particularly for maleimide-based linkers.[1][5]
-
Physiological Environment: The in vivo environment, including plasma pH, the presence of enzymes, and reducing agents like glutathione, can all contribute to linker cleavage.[1]
-
Drug-to-Antibody Ratio (DAR): Higher DAR values can sometimes lead to faster clearance from circulation.[5]
-
Payload Hydrophobicity: Highly hydrophobic payloads can lead to ADC aggregation, which can affect stability and pharmacokinetic properties.[1]
Q2: Why is there often a discrepancy in ADC linker stability between mouse and human plasma?
A significant reason for the observed difference in linker stability is the presence of specific enzymes in mouse plasma that are not as active or are absent in human plasma. A prime example is the valine-citrulline (VC) linker, which is commonly used in ADCs.[6] This linker shows good stability in human plasma but is susceptible to cleavage in mouse plasma due to the enzyme carboxylesterase 1c (Ces1c).[6][7][8] This can lead to premature drug release in mouse models, which may not accurately predict the ADC's behavior in humans.[6]
Q3: What are the consequences of premature linker cleavage in plasma?
Premature release of the cytotoxic payload from an ADC in systemic circulation can have two major negative consequences:
-
Off-target Toxicity: The free drug can damage healthy tissues, leading to adverse side effects for the patient.[2][]
-
Reduced Therapeutic Efficacy: If the payload is released before the ADC reaches the tumor cells, the concentration of the active drug at the target site will be lower, diminishing the therapeutic effect.[1][2]
Q4: Which types of linkers are generally more stable in plasma?
Non-cleavable linkers are generally considered more stable in plasma compared to cleavable linkers.[3][10] Among cleavable linkers, those designed to be cleaved by enzymes specifically present in the tumor microenvironment or inside tumor cells (like certain cathepsins) tend to be more stable in circulation than those sensitive to pH or reducing agents found in plasma.[2][3][11] For instance, dipeptide linkers like valine-citrulline are designed for cleavage by lysosomal proteases and generally exhibit good stability in human plasma.[7][11]
Troubleshooting Guides
Issue 1: High levels of premature payload release observed in mouse plasma stability assay.
Possible Causes:
-
Linker Susceptibility to Mouse-Specific Enzymes: The linker, particularly a valine-citrulline based linker, may be a substrate for mouse carboxylesterase 1c (Ces1c).[7][8][12]
-
Assay Artifacts: Experimental conditions may be causing artificial degradation.[1]
-
Inherent Linker Instability: The linker chemistry itself may be unstable under physiological conditions.
Troubleshooting Steps:
-
Sequence Modification: For peptide linkers, consider adding a glutamic acid residue next to the valine (e.g., EVCit). This has been shown to dramatically improve stability in mouse plasma by preventing cleavage by Ces1c.[6]
-
Use Transgenic Mouse Models: Conduct preclinical studies in transgenic mice lacking the Ces1c enzyme.[7]
-
Optimize Assay Conditions:
-
Alternative Linker Chemistry: Evaluate ADCs with different linker chemistries, such as non-cleavable linkers or alternative cleavable linkers that are not substrates for mouse carboxylesterases.[3]
Issue 2: Inconsistent results in in vitro plasma stability assays.
Possible Causes:
-
ADC Aggregation: The ADC may be aggregating during the assay, affecting its stability and measurement.[1]
-
Instability During Analysis: The ADC may be degrading during the sample preparation or analytical process.[1]
-
Instrumental Issues: Problems with the analytical instruments (e.g., LC-MS, ELISA reader) can lead to variability.[1]
Troubleshooting Steps:
-
Monitor Aggregation: Use size exclusion chromatography (SEC) to monitor the formation of high molecular weight species (aggregates) over the time course of the assay.[12]
-
Control Sample Handling:
-
Instrument Calibration and System Suitability:
-
Use of Internal Standards: For LC-MS based quantification of released payload, use a stable isotope-labeled internal standard to account for variability in sample processing and instrument response.
Data Presentation
Table 1: Comparative Stability of Different Linker Types in Plasma
| Linker Type | Cleavage Mechanism | Stability in Human Plasma | Stability in Mouse Plasma | Key Considerations |
| Hydrazone | pH-sensitive (acidic) | Moderate | Moderate | Can be prone to hydrolysis in circulation, leading to premature drug release.[11] |
| Disulfide | Redox-sensitive (glutathione) | Moderate to High | Moderate to High | Stability can be influenced by exchange with serum proteins like albumin.[5] |
| Peptide (e.g., Val-Cit) | Enzyme-sensitive (Cathepsins) | High | Low to Moderate | Susceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma.[7][8] |
| β-Glucuronide | Enzyme-sensitive (β-glucuronidase) | High | High | Dependent on the presence of β-glucuronidase in the tumor microenvironment.[4] |
| Non-cleavable (e.g., SMCC) | Proteolytic degradation of Ab | High | High | Generally offers greater plasma stability and a wider therapeutic window.[3][10] |
Table 2: Reported Half-Lives of ADCs with Different Linkers in Mouse vs. Human Plasma
| Linker | ADC Construct | Half-life in Human Plasma | Half-life in Mouse Plasma | Reference |
| Val-Cit (VCit) | Trastuzumab-MMAF | Stable (>28 days) | ~70% payload loss after 14 days | [13] |
| Glu-Val-Cit (EVCit) | Trastuzumab-MMAF | Stable (>28 days) | Almost no linker cleavage after 14 days | [13] |
| Val-Cit | Ab095-vc-MMAE | >1% release after 6 days | >20% release after 6 days | [12] |
| OHPAS | ITC6103RO | Stable | Stable | [8] |
| Val-Cit-PABC | ITC6104RO | Stable | Relatively unstable | [8] |
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma from different species over time by measuring the amount of intact ADC (Drug-to-Antibody Ratio - DAR) and/or the amount of released payload.[4][11]
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey)[11]
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Analytical instrumentation (e.g., LC-MS, ELISA reader)
-
Reagents for sample processing (e.g., immunoaffinity capture beads, protein precipitation reagents)[11]
Procedure:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma from the desired species. Prepare a control sample by diluting the ADC in PBS.[1][11]
-
Incubation: Incubate the samples at 37°C with gentle shaking.[11]
-
Time-Point Sampling: Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 6, 24, 48, 72, 144, 168 hours).[4][11]
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt any further degradation until analysis.[1][11]
-
Sample Analysis:
-
To measure intact ADC (DAR):
-
To measure released payload:
-
-
Data Analysis:
-
Plot the percentage of intact ADC (or average DAR) or the concentration of released payload against time.
-
Calculate the half-life (t1/2) of the ADC in plasma.
-
Visualizations
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Workflow for in vitro plasma stability assessment of ADCs.
Caption: Logical relationships in plasma-mediated linker cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 10. adcreview.com [adcreview.com]
- 11. benchchem.com [benchchem.com]
- 12. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Analytical Techniques for ADC Characterization and Quality Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs).
Table of Contents
-
Frequently Asked Questions (FAQs)
-
General ADC Characterization
-
Drug-to-Antibody Ratio (DAR) Analysis
-
Aggregation Analysis
-
Charge Variant Analysis
-
Free Drug Quantification
-
-
Troubleshooting Guides
-
Size-Exclusion Chromatography (SEC)
-
Hydrophobic Interaction Chromatography (HIC)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Mass Spectrometry (MS)
-
Capillary Electrophoresis (CE)
-
-
Experimental Protocols
-
Protocol 1: Determination of ADC Aggregation by Size-Exclusion Chromatography (SEC)
-
Protocol 2: Drug-to-Antibody Ratio (DAR) Analysis by Hydrophobic Interaction Chromatography (HIC)
-
Protocol 3: ADC Purity Analysis by Reduced and Non-Reduced CE-SDS
-
-
Diagrams
-
General ADC Characterization Workflow
-
Troubleshooting Logic for Unexpected HIC Peaks
-
ADC Charge Variant Analysis Pathway
-
Frequently Asked questions (FAQs)
General ADC Characterization
Q1: What are the critical quality attributes (CQAs) that need to be monitored for an ADC?
A1: The CQAs for an ADC are complex due to its three components: the antibody, the payload, and the linker.[1] Key CQAs include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to an antibody, which impacts both efficacy and safety.[2]
-
Distribution of Drug Load: The heterogeneity of ADC species with different numbers of drugs.[2]
-
Aggregation and Fragmentation: The presence of high molecular weight species (aggregates) or low molecular weight species (fragments) that can affect safety and efficacy.[3][4]
-
Charge Variants: Modifications to the antibody or ADC that result in different isoelectric points and can impact stability and biological activity.[5]
-
Free Drug Level: The amount of unconjugated cytotoxic drug, which is a critical safety concern.[2]
-
Potency: The biological activity of the ADC, often measured in cell-based cytotoxicity assays.
-
Purity and Impurities: The presence of process-related or product-related impurities.
Q2: Why is a multi-faceted analytical approach necessary for ADC characterization?
A2: Due to the complex and heterogeneous nature of ADCs, a single analytical technique is insufficient for comprehensive characterization.[6] An integrated approach using orthogonal methods provides a complete picture of the molecule's properties. For example, while HIC is excellent for determining DAR, SEC is necessary to assess aggregation, and MS can provide detailed structural information.[7][8]
Drug-to-Antibody Ratio (DAR) Analysis
Q3: Which technique is most commonly used for DAR determination?
A3: Hydrophobic Interaction Chromatography (HIC) is the most widely used method for determining the DAR and drug load distribution of ADCs.[2][9] The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated drug molecules.[9]
Q4: Can Mass Spectrometry (MS) be used for DAR analysis?
A4: Yes, Mass Spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is a powerful tool for DAR determination.[10] It provides a direct measurement of the molecular weight of different ADC species, allowing for accurate DAR calculation. Native MS can be used for intact ADC analysis, while denaturing MS is often used for subunit analysis.[11][12]
Aggregation Analysis
Q5: What is the primary method for analyzing ADC aggregation?
A5: Size-Exclusion Chromatography (SEC) is the standard method for characterizing and quantifying protein aggregation.[3][4] It separates molecules based on their hydrodynamic radius, allowing for the detection of monomers, dimers, and larger aggregates.[13]
Q6: Why are ADCs more prone to aggregation than monoclonal antibodies (mAbs)?
A6: The conjugation of hydrophobic payloads to the mAb increases the overall hydrophobicity of the ADC, which can enhance the propensity for aggregation.[3] This is a critical stability concern that needs to be monitored throughout the ADC lifecycle.
Charge Variant Analysis
Q7: What techniques are used to analyze charge heterogeneity in ADCs?
A7: Imaged Capillary Isoelectric Focusing (iCIEF) and Ion-Exchange Chromatography (IEX) are the primary techniques for analyzing charge variants.[5][6] These methods separate ADC species based on differences in their isoelectric points (pI), which can arise from modifications like deamidation, glycosylation, or conjugation itself.
Q8: How does drug conjugation affect the charge profile of an ADC?
A8: The conjugation process itself, as well as the chemical nature of the linker and payload, can introduce new charge variants or alter the existing charge profile of the antibody. This increased complexity requires high-resolution analytical methods for accurate characterization.
Free Drug Quantification
Q9: Why is it crucial to quantify free drug levels in ADC preparations?
A9: The cytotoxic payloads used in ADCs are highly potent.[2] Unconjugated, or "free," drug molecules can lead to systemic toxicity and adverse side effects. Therefore, accurately quantifying their levels is a critical safety assessment.[2]
Q10: What is the preferred method for quantifying low levels of free drug?
A10: Liquid Chromatography-Multiple Reaction Monitoring/Mass Spectrometry (LC-MRM/MS) is a highly sensitive and specific method for quantifying trace amounts of free drug, often in the ng/mL range.[2]
Troubleshooting Guides
Size-Exclusion Chromatography (SEC)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Secondary hydrophobic or ionic interactions between the ADC and the SEC column stationary phase.[4] - Inappropriate mobile phase composition. | - Optimize Mobile Phase: Add a low concentration of an organic solvent (e.g., 10-15% isopropanol (B130326) or acetonitrile) to the mobile phase to disrupt hydrophobic interactions.[4][14] - Adjust Salt Concentration: Modify the salt concentration (e.g., 150 mM sodium chloride) to minimize ionic interactions.[4] - Column Selection: Ensure the use of a well-packed, high-quality SEC column with a hydrophilic bonding to reduce non-specific interactions.[8] |
| Inconsistent Retention Times | - Fluctuations in ambient temperature. - Inconsistent mobile phase preparation. - System leaks. | - Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[15] - Prepare Fresh Mobile Phase: Ensure consistent and accurate preparation of the mobile phase daily.[16] - System Check: Inspect the HPLC system for any leaks, especially at fittings and connections.[17] |
| Ghost Peaks | - Carryover from previous injections. - Contaminants in the mobile phase or sample. | - Implement Needle Wash: Use a strong solvent in the needle wash to prevent carryover. - Blank Injections: Run blank injections between samples to identify the source of ghost peaks. - Use High-Purity Solvents: Ensure the use of HPLC-grade solvents and fresh mobile phase.[17] |
Hydrophobic Interaction Chromatography (HIC)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Resolution of DAR Species | - Suboptimal salt gradient. - Inappropriate stationary phase. - High flow rate. | - Optimize Gradient: Adjust the slope and duration of the salt gradient to improve separation.[7] - Column Screening: Test different HIC columns with varying levels of hydrophobicity. - Reduce Flow Rate: A lower flow rate can improve resolution by allowing more time for interaction with the stationary phase. |
| Irreproducible Results | - Variability in sample preparation. - Column aging or fouling. - Fluctuations in temperature. | - Standardize Sample Prep: Ensure consistent sample concentration and buffer conditions for every run. - Column Cleaning and Replacement: Implement a regular column cleaning protocol and replace the column when performance degrades. - Thermostat the Column: Use a column oven to maintain a stable temperature.[7] |
| Unexpected Peaks | - Presence of ADC fragments or aggregates. - Unconjugated antibody or free drug. - Sample degradation. | - Orthogonal Analysis: Use SEC to check for aggregates/fragments and RP-HPLC for free drug. - Peak Identification: Couple HIC with MS to identify the molecular weight of the species in the unexpected peaks.[18] - Stability Studies: Assess the stability of the ADC under the analysis conditions. |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak Broadening | - Column degradation. - High sample load. - Incompatible sample solvent. | - Column Evaluation: Check column performance with a standard and replace if necessary.[19] - Reduce Sample Load: Decrease the injection volume or sample concentration.[20] - Solvent Matching: Dissolve the sample in the initial mobile phase whenever possible.[20] |
| Baseline Noise or Drift | - Contaminated mobile phase. - Detector issues (e.g., air bubbles, dirty flow cell). - Incomplete column equilibration. | - Fresh Mobile Phase: Prepare fresh mobile phase with high-purity solvents and degas thoroughly.[21] - Detector Maintenance: Purge the detector flow cell and clean if necessary.[16] - Sufficient Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.[16] |
| Low Sensitivity | - Incorrect detector wavelength. - Leaks in the system. - Column degradation. | - Optimize Wavelength: Select the optimal wavelength for the analyte of interest.[19] - Leak Check: Thoroughly inspect the system for any leaks.[19] - Replace Column: A degraded column can lead to poor peak shape and reduced sensitivity.[19] |
Mass Spectrometry (MS)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Signal Intensity / No Peaks | - Low sample concentration. - Leaks in the system. - Detector malfunction. - Inefficient ionization. | - Concentrate Sample: Ensure the sample concentration is within the optimal range for the instrument.[22] - Leak Detection: Use a leak detector to check for gas leaks in the system.[23] - Detector Check: Verify that the detector is functioning correctly.[23] - Optimize Source Parameters: Adjust ionization source parameters (e.g., voltages, gas flows) to enhance signal.[11] |
| Mass Inaccuracy | - Incorrect mass calibration. - Instrument drift. - Contamination. | - Recalibrate: Perform regular mass calibration using appropriate standards.[22] - Instrument Maintenance: Follow the manufacturer's guidelines for routine maintenance.[22] - Clean the System: Clean the ion source and other components to remove contaminants. |
| Complex or Uninterpretable Spectra | - Sample heterogeneity (e.g., multiple glycoforms, drug loads). - In-source fragmentation. - Presence of adducts. | - Sample Preparation: Consider deglycosylation to simplify the spectra.[10] - Optimize Source Conditions: Adjust source parameters to minimize in-source fragmentation.[11] - Improve Desalting: Ensure efficient desalting to reduce adduct formation. |
Capillary Electrophoresis (CE)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Resolution | - Inappropriate buffer pH or concentration. - Capillary overloading. - High voltage setting. | - Optimize Buffer: Adjust the pH and concentration of the running buffer. - Dilute Sample: Reduce the sample concentration to avoid overloading the capillary.[24] - Adjust Voltage: Lower the separation voltage to improve resolution. |
| Baseline Drift or Noise | - Unstable temperature. - Dirty or old capillary. - Air bubbles in the detector or capillary. | - Temperature Control: Ensure stable capillary and room temperature.[24] - Capillary Maintenance: Clean or replace the capillary.[24] - Purge System: Purge the capillary and detector to remove any air bubbles.[24] |
| Inconsistent Migration Times | - Inconsistent capillary conditioning. - Changes in buffer composition. - System leaks or clogs. | - Standardize Conditioning: Implement a consistent capillary conditioning protocol between runs.[25] - Fresh Buffer: Use freshly prepared and degassed buffer for each run.[25] - System Inspection: Check for leaks or blockages in the system.[26] |
Experimental Protocols
Protocol 1: Determination of ADC Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.
Materials:
-
Agilent 1260 Infinity Bio-inert Quaternary LC system or equivalent[3]
-
Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm column[3]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 6.8
-
ADC Sample
-
1 M HCl and 1 M NaOH for stress studies (optional)[3]
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Set the column temperature to 25°C.
-
Set the UV detector to monitor absorbance at 280 nm.
-
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.[4]
-
Filter the sample through a 0.22 µm filter if necessary.
-
-
Chromatographic Run:
-
Inject 10-20 µL of the prepared sample onto the column.
-
Run the analysis for a sufficient time to allow for the elution of all species (typically 15-20 minutes).
-
-
Data Analysis:
-
Integrate the peaks corresponding to the aggregate, monomer, and fragment.
-
Calculate the percentage of each species relative to the total peak area.
-
% Aggregate = (Area_Aggregate / Total_Area) * 100
-
Stress Condition (Optional):
-
To induce aggregation, adjust the pH of a 2 mg/mL ADC solution to 1.0 with 1 M HCl, then to 10.0 with 1 M NaOH, and finally back to 6.0 with 1 M HCl.[3]
-
Analyze the stressed sample using the same SEC method to observe the increase in aggregation.
Protocol 2: Drug-to-Antibody Ratio (DAR) Analysis by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC sample.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm)[27]
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0[27]
-
Mobile Phase B: 25 mM Sodium Phosphate, 25% Isopropanol, pH 7.0[27]
-
ADC Sample
Procedure:
-
System Preparation:
-
Sample Preparation:
-
Dilute the ADC sample to 1-2 mg/mL in Mobile Phase A.
-
-
Chromatographic Run:
-
Inject 10 µL of the prepared sample.
-
Apply a linear gradient to 100% Mobile Phase B over 10-15 minutes to elute the ADC species.[27]
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). The species will elute in order of increasing hydrophobicity (and thus, increasing DAR).
-
Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i) where i represents each DAR species.
-
Protocol 3: ADC Purity Analysis by Reduced and Non-Reduced CE-SDS
Objective: To assess the purity and integrity of an ADC under non-reducing and reducing conditions.
Materials:
-
Capillary Electrophoresis (CE) instrument with a UV or PDA detector[28]
-
Bare-fused silica (B1680970) capillary (e.g., 50 µm I.D.)[28]
-
CE-SDS Gel Buffer and Sample Buffer (commercial kits available)
-
Reducing agent: 2-mercaptoethanol (B42355) (BME) or dithiothreitol (B142953) (DTT)
-
Alkylating agent: Iodoacetamide (B48618) (IAM)
-
ADC Sample
Procedure:
-
System Setup:
-
Sample Preparation (Non-Reduced):
-
Mix the ADC sample with CE-SDS sample buffer containing iodoacetamide (to prevent disulfide scrambling).
-
Heat the sample at 70°C for 10 minutes.
-
-
Sample Preparation (Reduced):
-
Mix the ADC sample with CE-SDS sample buffer containing a reducing agent (e.g., BME).
-
Heat the sample at 70°C for 10 minutes to reduce the disulfide bonds, separating the heavy and light chains.
-
-
Electrophoretic Run:
-
Load the prepared samples into the CE instrument.
-
Apply the separation voltage as per the instrument's protocol.
-
-
Data Analysis:
-
Non-Reduced: Analyze the electropherogram for the main ADC peak and any fragments or aggregates.
-
Reduced: Analyze the electropherogram for the peaks corresponding to the heavy chain, light chain, and any non-glycosylated heavy chain or other impurities.
-
Calculate the percent purity by dividing the area of the main peak(s) by the total area of all peaks.
-
Diagrams
Caption: General ADC Characterization Workflow.
Caption: Troubleshooting Logic for Unexpected HIC Peaks.
Caption: ADC Charge Variant Analysis Pathway.
References
- 1. criver.com [criver.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. realab.ua [realab.ua]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 20. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 21. ijnrd.org [ijnrd.org]
- 22. gmi-inc.com [gmi-inc.com]
- 23. gentechscientific.com [gentechscientific.com]
- 24. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Capillary Electrophoresis (CE) Troubleshooting Tips: [hplctips.blogspot.com]
- 25. research.vu.nl [research.vu.nl]
- 26. promega.es [promega.es]
- 27. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Strategy for Characterizing ADCs by Capillary Electrophoresis - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
A Comparative Guide to the In Vivo Validation of Linker Cleavage for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, governing both efficacy and safety.[1][2] An ideal linker must remain stable in systemic circulation to prevent the premature release of its cytotoxic payload, which can cause off-target toxicity, yet efficiently cleave to release the drug upon reaching the target tumor.[2][3] This guide provides an objective comparison of methodologies used to validate ADC linker cleavage in vivo, supported by experimental data and detailed protocols, to aid in the rational design and selection of next-generation ADCs.
Overview of Cleavable Linker Technologies
Cleavable linkers are designed to be selectively hydrolyzed in response to specific triggers present in the tumor microenvironment or within cancer cells.[1][4] This targeted release is crucial for maximizing antitumor activity while minimizing systemic exposure to the free cytotoxin. The main categories of cleavable linkers are based on their mechanism of cleavage.
-
Enzyme-Sensitive Linkers: These are the most common type and utilize enzymes that are overexpressed in tumors or within cellular lysosomes, such as cathepsins or β-glucuronidase, to cleave a specific peptide or sugar moiety.[2][5][6] The valine-citrulline (Val-Cit) dipeptide is a well-established example, readily cleaved by lysosomal proteases like Cathepsin B.[5][7]
-
pH-Sensitive Linkers: These linkers, such as hydrazones, are designed to be stable at the physiological pH of blood (≈7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) following ADC internalization.[1][4][8]
-
Redox-Sensitive Linkers: This strategy exploits the significant difference in reduction potential between the extracellular space and the intracellular environment.[8] Disulfide-based linkers, for instance, remain stable in the bloodstream but are rapidly cleaved in the cytoplasm, where the concentration of reducing agents like glutathione (B108866) is substantially higher.[8]
Methodologies for In Vivo Linker Cleavage Validation
Validating linker cleavage in vivo requires a multi-faceted approach combining pharmacokinetics (PK), efficacy, and toxicity studies. These assessments provide a comprehensive picture of the ADC's stability, payload delivery efficiency, and overall therapeutic window.
Key validation assays include:
-
Pharmacokinetic (PK) Assays: These are essential for understanding how the ADC and its components behave in circulation.
-
ELISA for Intact ADC/Total Antibody: Ligand-binding assays (LBAs) like ELISA are used to quantify the concentration of total antibody (both conjugated and unconjugated) and intact ADC (antibody with payload attached) over time.[1][] A divergence between the total antibody and intact ADC concentration curves suggests in vivo linker instability.[2]
-
LC-MS/MS for Free Payload: This highly sensitive method quantifies the amount of cytotoxic drug that has been prematurely released into circulation.[1][] It is a direct measure of linker instability.
-
Immuno-affinity Capture LC-MS/MS for Conjugated Payload: This hybrid method combines the specificity of an immunoassay with the sensitivity of mass spectrometry.[][10] The ADC is first captured from plasma, after which the payload is chemically or enzymatically cleaved and then quantified by LC-MS.[][11]
-
-
In Vivo Efficacy Studies: Typically performed using xenograft models where human cancer cells are implanted in immunodeficient mice.[8] Tumor volume is monitored after ADC administration to assess anti-tumor activity, which is directly related to efficient payload delivery.[3][8]
-
Tolerability and Toxicity Studies: These studies monitor for signs of toxicity, such as changes in body weight, clinical observations, and, upon study completion, serum chemistry and histopathology of major organs.[8] Off-target toxicity is often linked to the premature release of the payload from an unstable linker.[3]
Comparative Data on Linker Performance
The choice of linker chemistry can dramatically impact an ADC's in vivo stability and therapeutic index. Advanced linker designs aim to improve plasma stability while maintaining efficient cleavage at the tumor site.[12]
Table 1: In Vivo Stability and Tolerability of Mono- vs. Tandem-Cleavage Linkers A study compared a standard Val-Cit (monocleavage) linker to a novel glucuronide-Val-Cit (tandem-cleavage) linker, which requires two sequential enzymatic steps for payload release.[3]
| Linker Type | ADC Construct | In Vivo Stability (Rat Plasma) | Key Tolerability Finding (Rat Model) | Reference |
| Mono-cleavage | vcMMAE vedotin | Less stable, significant payload deconjugation observed. | Dose-limiting myelosuppression. | [3][12] |
| Tandem-cleavage | Glucuronide-vcMMAE | Dramatically improved stability with enhanced payload retention on the antibody. | Well-tolerated with negligible effects on bone marrow-derived cells. | [3][12] |
Table 2: Comparative Stability of Different Linker Chemistries in Plasma The stability of linkers can be species-dependent, highlighting the importance of careful preclinical model selection.[13]
| Linker Type | ADC Construct | Stability in Mouse Plasma | Rationale for Instability | Reference |
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | ITC6103RO | Stable | N/A | [13] |
| Valine-Citrulline-PABC (VC-PABC) | ITC6104RO | Unstable | Susceptible to cleavage by mouse carboxylesterase 1c (Ces1c). | [13] |
Table 3: In Vivo Efficacy of ADCs with Novel Linkers Efficacy in xenograft models provides the ultimate validation of an ADC's ability to deliver its payload to the tumor.[8]
| Linker Type | ADC Construct | Animal Model | Key Efficacy Result | Reference |
| Silyl Ether-based (Acid-cleavable) | MMAE Conjugate | Mouse Xenograft Model | Demonstrated potent anti-tumor efficacy. | [8] |
| Tandem-cleavage (P1' position) | 1-CD79b | Non-Hodgkin Lymphoma Xenograft (Jeko-1) | Superior efficacy compared to P3-modified tandem linker. 6/6 mice showed complete tumor response. | [3][12] |
| Mono-cleavage (vedotin) | 5-CD79b | Non-Hodgkin Lymphoma Xenograft (Jeko-1) | Efficacious, but only 3/6 mice showed complete tumor response. | [3][12] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation of experimental findings.[8]
Protocol 4.1: In Vivo Stability and Pharmacokinetic Assessment
-
Animal Model: Use appropriate rodent models (e.g., mice or rats).[8]
-
ADC Administration: Administer the ADC, typically via a single intravenous (IV) injection at a predetermined dose.[8]
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) post-injection.[8]
-
Sample Processing: Process the blood immediately to isolate plasma by centrifugation. Store plasma samples at -80°C until analysis.[8]
-
Analysis: Quantify the concentrations of total antibody, intact ADC, and released payload in the plasma samples using the bioanalytical methods described below (Protocols 4.2 and 4.3).[8]
Protocol 4.2: ELISA for Quantification of Intact ADC
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and wash.[1]
-
Blocking: Add a blocking buffer (e.g., BSA or milk protein) to prevent non-specific binding. Incubate and wash.[1]
-
Sample Incubation: Add diluted plasma samples and a standard curve of known ADC concentrations to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.[1]
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload. Incubate and wash.[1]
-
Substrate Addition: Add a chromogenic or fluorogenic substrate. The enzyme will catalyze a reaction producing a detectable signal.[1]
-
Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample, which is quantified against the standard curve.[1]
Protocol 4.3: LC-MS/MS for Quantification of Free (Released) Payload
-
Sample Preparation:
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to plasma samples to precipitate proteins, including the ADC and albumin.[1]
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the small molecule free payload.[1]
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into a liquid chromatography-tandem mass spectrometry system.
-
The payload is separated from other small molecules by the LC column and then ionized.
-
A specific precursor ion of the payload is selected and fragmented. The resulting product ions are detected, providing highly specific and sensitive quantification.[1]
-
-
Data Analysis: The amount of free payload is quantified by comparing its signal to a standard curve prepared with known concentrations of the payload.[1]
Protocol 4.4: In Vivo Efficacy Assessment in Xenograft Models
-
Cell Line: Select a human cancer cell line that expresses the target antigen.[8]
-
Tumor Implantation: Subcutaneously implant the cancer cells into immunodeficient mice (e.g., nude or SCID mice).[8]
-
Tumor Growth: Allow tumors to grow to a specified average volume (e.g., 100-200 mm³).[8]
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC, and the test ADC at various doses).[8]
-
ADC Administration: Administer the ADC, typically as a single IV injection.[8]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly) to assess efficacy and toxicity, respectively.[8]
-
Endpoint: The study may conclude when tumors in the control group reach a predetermined size, or after a set period.
Conclusion
The in vivo validation of linker cleavage is a cornerstone of ADC development, directly impacting the balance between efficacy and safety.[8] As demonstrated, a combination of pharmacokinetic, efficacy, and toxicity studies is required for a comprehensive assessment. Methodologies such as ELISA and LC-MS/MS provide quantitative data on ADC stability and payload release in circulation, while xenograft models confirm effective payload delivery to the tumor.[1][8] Advanced designs, such as tandem-cleavage linkers, show significant promise in improving the therapeutic index by enhancing plasma stability and reducing off-target toxicities.[3] The rigorous validation of linker technology in relevant in vivo models is essential for the successful development of the next generation of safe and effective ADC therapeutics.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 5. adcreview.com [adcreview.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 8. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Peptide Linker Sequences for Advanced Therapeutic Design
In the intricate world of protein engineering and drug development, the seemingly simple peptide linker—a short chain of amino acids connecting two protein domains or a drug to its delivery vehicle—plays a pivotal role in the overall efficacy and success of a therapeutic agent.[1] The choice of a linker sequence can profoundly influence a fusion protein's expression, folding, stability, and biological activity.[1] This guide provides an objective comparison of different peptide linker sequences, with a focus on types such as the Val-Ala cleavable linker and various flexible and rigid linkers, supported by experimental data to aid researchers in making informed decisions.
Peptide linkers are broadly categorized based on their structural properties into flexible, rigid, and cleavable linkers.[2] Flexible linkers, often rich in glycine (B1666218) and serine, offer conformational freedom, which is crucial for domains that need to interact.[1] In contrast, rigid linkers, such as those with alpha-helical structures or proline-rich sequences, act as static spacers, maintaining a fixed distance and orientation between the fused domains.[1] Cleavable linkers are designed to be selectively broken by specific enzymes or environmental conditions, releasing a therapeutic payload at the target site, a critical feature in antibody-drug conjugates (ADCs).[]
Quantitative Performance Comparison of Peptide Linkers
The selection of an optimal linker is highly dependent on the specific application. The following table summarizes experimental data from various studies, highlighting the impact of different linker types on key performance indicators.
| Linker Type | Linker Sequence Example | Key Characteristics | Impact on Performance | Application Examples |
| Cleavable | Val-Ala | Cathepsin B cleavable, hydrophilic.[][4] | Enables high drug-to-antibody ratios (DARs) up to 7.4 with limited aggregation.[][5] Stable in the bloodstream, ensuring targeted drug release.[6] | Antibody-Drug Conjugates (ADCs), e.g., Loncastuximab tesirine.[] |
| Cleavable | Val-Cit | Cathepsin B cleavable, excellent plasma stability.[] | Efficient drug release within cancer cells. Prone to aggregation at high DARs.[] | ADCs, e.g., Brentuximab vedotin (Adcetris).[] |
| Flexible | (Gly4Ser)n | Flexible, hydrophilic, resistant to proteolysis.[7][8] | Can improve expression yield and biological activity over direct fusion.[1] The length (n) can be optimized for proper domain folding and interaction.[9] | Fusion proteins, single-chain variable fragments (scFv).[2] |
| Rigid | (EAAAK)n | Forms a rigid α-helical structure.[2][7] | Maintains separation between domains, preventing steric hindrance and preserving independent function.[1][2] Can improve thermal stability.[2] | Fusion proteins requiring domain separation.[2] |
| Flexible (Glycine-rich) | (Gly)n | Highly flexible.[8] | Improves folding of some fusion proteins.[2] | Fusion proteins.[2] |
| Rigid (Proline-rich) | (XP)n | Adopts a stiff polyproline helix.[7] | Provides a fixed distance between domains.[7] | Fusion proteins.[7] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of peptide linker performance. Below are representative protocols for key experiments cited in the literature.
Expression Yield and Solubility Analysis
Objective: To quantify the expression level and solubility of a fusion protein containing a specific linker.
Methodology:
-
Gene Construction: Synthesize the gene encoding the fusion protein with the desired linker sequence and clone it into a suitable expression vector (e.g., pET vector for E. coli expression).
-
Protein Expression: Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)). Grow the cells to a mid-log phase (OD600 of 0.6-0.8) and induce protein expression with an appropriate inducer (e.g., IPTG). The induction temperature and time can be optimized (e.g., 16-37°C for 4-16 hours).[10]
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or high-pressure homogenization.
-
Solubility Assessment: Centrifuge the cell lysate to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Quantification: Analyze the total protein expression and the amount of protein in the soluble and insoluble fractions using SDS-PAGE followed by Coomassie blue staining or Western blotting with an antibody specific to a tag (e.g., His-tag) on the fusion protein.[10] Densitometry analysis of the protein bands allows for quantification of the expression yield and the percentage of soluble protein.
In Vitro Cleavage Assay for Cleavable Linkers
Objective: To determine the cleavage efficiency and stability of a cleavable linker in the presence of a target enzyme.
Methodology:
-
ADC Preparation: Synthesize the ADC containing the cleavable linker (e.g., Val-Ala) conjugated to the cytotoxic drug.
-
Enzymatic Reaction: Incubate the ADC with the target protease (e.g., Cathepsin B) in a suitable reaction buffer at 37°C.[5]
-
Time-Course Analysis: Collect aliquots of the reaction mixture at different time points.
-
Analysis of Cleavage: Quench the reaction and analyze the samples by reverse-phase HPLC or LC-MS to separate and quantify the intact ADC, the cleaved payload, and any intermediates.[5]
-
Plasma Stability Assay: To assess stability, incubate the ADC in plasma from a relevant species (e.g., human, rat) at 37°C and analyze for premature drug release over time using the same analytical methods.[11]
Biophysical Characterization of Linker Flexibility (FRET)
Objective: To experimentally measure the flexibility and end-to-end distance of a linker.
Methodology:
-
Construct Design: Create a fusion protein consisting of a FRET donor (e.g., ECFP) and a FRET acceptor (e.g., EYFP) connected by the peptide linker of interest.[12]
-
Protein Expression and Purification: Express and purify the FRET-based sensor protein.
-
Spectroscopic Measurements: Measure the fluorescence emission spectrum of the purified protein. The FRET efficiency is calculated from the ratio of the acceptor and donor fluorescence intensities.[12][13]
-
Data Analysis: Compare the experimentally determined FRET efficiencies for linkers of varying lengths and compositions to theoretical models like the worm-like chain (WLC) or Gaussian chain (GC) models to determine properties such as persistence length, which is a measure of linker stiffness.[12][14]
Visualizing Linker Function and Evaluation
Diagrams illustrating key processes and workflows can aid in understanding the role and evaluation of peptide linkers.
Caption: Mechanism of action for an ADC with a cleavable linker.
Caption: A generalized experimental workflow for evaluating peptide linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. A Look At: “Fusion Protein Linkers: Property, Design and Functionality” - Arvys Proteins [arvysproteins.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. Val-ala linkers - ADC Linkers | AxisPharm [axispharm.com]
- 7. Tech Note: The Latest on Linkers for Recombinant Fusion Proteins [kbdna.com]
- 8. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 9. static.igem.org [static.igem.org]
- 10. Computational and Experimental Evaluation of Linker Peptides and Thioredoxin Fusion Tag in CD20-rituximab Specific Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Understanding and applications of Ser/Gly linkers in protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies
A Comparative Guide to the Bystander Effect of ADC Linkers for Researchers and Drug Developers
The efficacy of Antibody-Drug Conjugates (ADCs) in cancer therapy is not solely reliant on their ability to target and kill antigen-positive tumor cells. The "bystander effect," a phenomenon where the cytotoxic payload of an ADC kills adjacent antigen-negative cells, plays a crucial role in overcoming tumor heterogeneity and enhancing therapeutic potency.[1] This guide provides a comprehensive comparison of different ADC linkers, their impact on the bystander effect, and detailed experimental protocols for its assessment.
The bystander effect is primarily determined by two key components of an ADC: the linker and the payload.[] The linker's properties dictate the mechanism and location of payload release, while the physicochemical characteristics of the released payload, particularly its membrane permeability, determine its ability to diffuse to neighboring cells.[3][4]
The fundamental difference in the potential for a bystander effect lies in the choice between a cleavable and a non-cleavable linker.[5]
Cleavable Linkers are designed to release the payload under specific conditions prevalent within the tumor microenvironment or inside tumor cells. This targeted release of a free, membrane-permeable drug is a prerequisite for the bystander effect.[] There are three main classes of cleavable linkers:
-
Protease-Sensitive Linkers: These linkers, such as those containing a valine-citrulline (vc) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[5]
-
pH-Sensitive Linkers: These linkers, typically containing a hydrazone bond, are stable at the physiological pH of blood but are hydrolyzed in the acidic environment of endosomes and lysosomes.[6]
-
Glutathione-Sensitive Linkers: These linkers incorporate a disulfide bond that is cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) than the bloodstream.[5]
Non-Cleavable Linkers , such as thioether linkers (e.g., SMCC), are more stable in circulation and rely on the complete degradation of the antibody in the lysosome to release the payload.[7][8] The released payload from a non-cleavable linker is typically attached to the linker and an amino acid residue from the antibody. This complex is often charged and less membrane-permeable, thus limiting or completely abrogating the bystander effect.[3][7]
The Crucial Role of the Payload
The ability of a released payload to exert a bystander effect is intrinsically linked to its physicochemical properties. For a significant bystander effect to occur, the released payload must be able to diffuse out of the target cell and penetrate neighboring cells.[3] Key properties influencing this include:
-
Membrane Permeability: Payloads with high membrane permeability, often associated with being non-polar and neutral, can readily cross cell membranes.[3][9] Payloads like MMAE (monomethyl auristatin E) and DXd (deruxtecan) are known for their high membrane permeability and potent bystander killing.[3][10]
-
Polarity and Charge: Highly polar or charged payloads struggle to cross the lipid bilayer of cell membranes.[3] A classic example is the metabolite of T-DM1, lysine-MCC-DM1, which carries a positive charge that prevents its diffusion and thus, T-DM1 lacks a bystander effect.[3] In contrast, MMAF, another auristatin derivative, is less membrane permeable than MMAE due to a charged C-terminal phenylalanine, leading to an attenuated bystander effect.[11]
Quantitative Comparison of ADC Linker Performance
The following table summarizes the characteristics of different ADC linkers and their associated bystander effect, with a notable comparison between the clinically successful ADCs, Trastuzumab deruxtecan (B607063) (T-DXd) and Trastuzumab emtansine (T-DM1).
| Linker Type | Example Linker | Cleavage Mechanism | Payload Example | Payload Permeability | Bystander Effect | Representative ADC |
| Cleavable | Valine-Citrulline (vc) | Protease (Cathepsin B) | MMAE | High | Strong | Brentuximab Vedotin |
| GGFG Tetrapeptide | Protease (Cathepsin B/L) | DXd | High | Strong | Trastuzumab Deruxtecan (T-DXd)[12] | |
| Hydrazone | Acidic pH | Calicheamicin | Moderate | Present | Gemtuzumab Ozogamicin | |
| Disulfide (SPDB) | Glutathione | DM4 | High | Strong | Soravtansine | |
| Non-Cleavable | Thioether (SMCC) | Antibody Degradation | DM1 (as Lys-SMCC-DM1) | Low (charged) | None | Trastuzumab Emtansine (T-DM1)[13] |
Comparative Efficacy Data: T-DXd vs. T-DM1
Studies directly comparing T-DXd and T-DM1 highlight the clinical significance of the bystander effect. In co-culture experiments with HER2-positive and HER2-negative cells, T-DXd demonstrated significant killing of the HER2-negative bystander cells, whereas T-DM1 had no effect on this population.[13] In vivo, T-DXd has shown superior efficacy in tumors with heterogeneous HER2 expression and has demonstrated a reduction in the risk of recurrence compared to T-DM1 in high-risk HER2-positive breast cancer.[12][14][15] For instance, in a preclinical patient-derived xenograft (PDX) model, T-DXd reduced tumor growth by approximately 53% compared to the control group, which was about three times more effective than T-DM1.[14]
Experimental Protocols for Assessing the Bystander Effect
To quantitatively evaluate the bystander effect of an ADC, a series of in vitro and in vivo experiments are essential.
In Vitro Co-Culture Bystander Assay
This assay is a cornerstone for evaluating the bystander effect by culturing antigen-positive and antigen-negative cells together.[1]
-
Cell Line Selection:
-
Antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3 or NCI-N87 cells).
-
Antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative U-87 MG or MCF7 cells). The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.
-
-
Co-Culture Setup:
-
Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture. Include an isotype control ADC.
-
-
Data Acquisition and Analysis:
-
After a defined incubation period (e.g., 72-120 hours), assess the viability of the Ag- (GFP-positive) cells using flow cytometry or fluorescence microscopy.
-
A significant decrease in the viability of Ag- cells in the co-culture compared to the Ag- monoculture treated with the same ADC concentration indicates a bystander effect.
-
In Vivo Admixed Tumor Model
This model assesses the bystander effect in a more physiologically relevant setting.[10]
-
Model Establishment:
-
Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors. The Ag- cells may express a reporter gene like luciferase for in vivo imaging.
-
-
ADC Administration:
-
Once tumors reach a predetermined size, administer the ADC and control antibodies intravenously.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume regularly using calipers. For luciferase-expressing Ag- cells, perform bioluminescence imaging to specifically monitor their growth or regression.
-
-
Data Analysis:
-
A significant inhibition of the growth of the overall tumor and, more specifically, the Ag- cell population in the ADC-treated group compared to control groups confirms an in vivo bystander effect. In a study with T-DXd, a significant reduction in the luciferase signal from HER2-negative cells was observed in admixed tumors, indicating a potent in vivo bystander effect, which was not seen with T-DM1.[12]
-
Visualizing the Mechanisms and Workflows
References
- 1. benchchem.com [benchchem.com]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 7. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. vjoncology.com [vjoncology.com]
- 16. agilent.com [agilent.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Stability of ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1][2] An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while efficiently releasing the cytotoxic agent within the target tumor cells.[2][3][] This guide provides an objective comparison of the in vitro and in vivo stability of different ADC linkers, supported by experimental data, to aid in the rational design of next-generation ADCs.
The Balancing Act: Stability vs. Payload Release
The core challenge in linker design is achieving a delicate balance between stability in circulation and efficient payload release at the tumor site.[2][5] Excessive stability can hinder the release of the cytotoxic payload, thereby reducing therapeutic efficacy.[2] Conversely, premature cleavage in the bloodstream can lead to systemic toxicity and a diminished therapeutic window.[1][2][6] The chemical properties of the linker are pivotal in navigating this trade-off.[2]
Categories of ADC Linkers: A Fundamental Divide
ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable.[1][7]
-
Cleavable Linkers: These are designed to be stable at the physiological pH of blood (~7.4) but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[1][8] This targeted release mechanism can also lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells, which can be beneficial in treating heterogeneous tumors.[9]
-
Non-Cleavable Linkers: These linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload, which remains attached to an amino acid residue.[7][9] This generally results in higher plasma stability and a reduced risk of off-target toxicity.[7][9][10]
Comparative Stability Data
The choice of linker chemistry significantly impacts the stability of an ADC.[3] The following tables summarize quantitative data from various studies, comparing the stability of different ADC linker types. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.[8]
In Vitro Plasma Stability
| Linker Type | Cleavage Mechanism | Model System | Stability Metric (% Intact ADC) | Time Point | Reference |
| Cleavable | |||||
| Valine-Citrulline (vc) | Protease (Cathepsin B) | Human Plasma | High Stability | 168 hours | [3][8] |
| Valine-Citrulline (vc) | Protease (Carboxylesterase 1c) | Mouse Plasma | Relatively Unstable | Not Specified | [11][12] |
| Hydrazone | pH-sensitive (Acidic) | Human Plasma (pH 7.4) | High Stability | Not Specified | [8] |
| Disulfide | Redox-sensitive (Glutathione) | Human Plasma | Variable Stability | Not Specified | [1] |
| β-Glucuronide | Enzyme (β-glucuronidase) | Human Plasma | High Stability | Not Specified | [3] |
| Asn-containing | Protease (Legumain) | Human Plasma | Similar to ValCit | Not Specified | [13] |
| Tandem-Cleavage (P1' modified) | Protease & β-glucuronidase | Rat Serum | >80% | 7 days | [14][15] |
| Non-Cleavable | |||||
| Thioether (e.g., SMCC) | Proteolytic Degradation | In Vivo Models | High Stability | Not Specified | [7][10] |
In Vivo Stability
| Linker Type | Animal Model | Key Findings | Reference |
| Cleavable | |||
| Valine-Citrulline (vc) | Mice | Shorter half-life compared to primates/humans due to carboxylesterase activity. | [11] |
| OHPAS (ortho-hydroxy-protected aryl sulfate) | Mice | Stable in in vivo pharmacokinetic studies. | [12] |
| Tandem-Cleavage (P1' modified) | Rats | Greater in vivo stability and improved payload retention compared to monocleavage linkers. | [15] |
| Non-Cleavable | |||
| Thioether (e.g., SMCC) | In Vivo Models | Generally outperform cleavable counterparts in terms of stability. | [10] |
Experimental Protocols for Stability Assessment
Evaluating the stability of an ADC is a critical step in its development.[3] The following are key experimental protocols used to assess linker stability.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.[3]
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[3]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[3]
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[3]
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts.[3] A decrease in the drug-to-antibody ratio (DAR) over time indicates linker cleavage.[8]
Lysosomal Stability Assay
Objective: To evaluate the rate of payload release in a simulated lysosomal environment.
Methodology:
-
Prepare lysosomal fractions from relevant cell lines or tissues.
-
Incubate the ADC with the lysosomal extract at 37°C.
-
Collect samples at different time points.
-
Analyze the samples using LC-MS to quantify the released payload.
In Vivo Pharmacokinetic (PK) Study
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.[3]
Methodology:
-
Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice, rats).[3]
-
Collect blood samples at predetermined time points post-injection.[1]
-
Process the blood to obtain plasma.[1]
-
Quantify the concentration of intact ADC, total antibody, and free payload in the plasma samples using ELISA and/or LC-MS.[1][11]
Mechanisms of Linker Cleavage
The targeted release of the payload from cleavable linkers is achieved through various mechanisms that exploit the physiological differences between the systemic circulation and the tumor microenvironment or intracellular compartments.
Conclusion
The selection of an appropriate linker is a critical decision in the design of a safe and effective ADC.[8] Non-cleavable linkers generally offer greater plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicity.[7][10] However, cleavable linkers provide the advantage of a bystander killing effect and can be engineered for highly specific release within the tumor microenvironment.[3][9] A thorough understanding of the in vitro and in vivo stability profiles of different linker technologies, as determined by robust experimental evaluation, is paramount for the successful development of novel ADC therapeutics. The future of ADC design may lie in novel linker strategies, such as tandem-cleavage linkers, that further enhance stability without compromising efficacy.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 5. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 6. dls.com [dls.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 10. adcreview.com [adcreview.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
A Head-to-Head Showdown: Comparing the Efficacy of Antibody-Drug Conjugates with Diverse Linker Technologies
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of an antibody-drug conjugate's (ADC) success. This guide provides an objective comparison of different linker technologies, supported by experimental data, to inform rational ADC design and development.
The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload, profoundly influencing the therapeutic index, efficacy, and safety profile of the conjugate.[1] The decision between a cleavable and a non-cleavable linker chemistry dictates the mechanism of payload release and, consequently, the overall performance of the ADC.[1]
Mechanism of Action: A Tale of Two Release Strategies
The primary distinction between cleavable and non-cleavable linkers lies in their payload release mechanism.
Cleavable linkers are engineered to be stable in the systemic circulation but are designed to release the cytotoxic drug upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell.[1] This controlled release is achieved through the incorporation of chemically or enzymatically labile bonds. Common cleavage strategies include:
-
Enzyme-sensitive linkers: These often contain dipeptide sequences, such as the widely used valine-citrulline (vc) motif, which are susceptible to cleavage by lysosomal proteases like cathepsin B, abundant in cancer cells.[1]
-
pH-sensitive linkers: Linkers containing a hydrazone bond, for instance, are stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1]
-
Glutathione-sensitive linkers: These utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) compared to the extracellular space.
Non-cleavable linkers , such as those based on a thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload.[2] This mechanism generally leads to higher stability in circulation.[3]
References
Optimizing Antibody-Drug Conjugate Performance: A Guide to Linker Selection
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the potent cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, efficacy, toxicity, and overall therapeutic index. The judicious selection of a linker is therefore paramount to designing a successful ADC. This guide provides a comprehensive comparison of linker technologies, supported by experimental data and detailed methodologies, to inform the rational design of next-generation ADCs.
The Core Dilemma: Stability vs. Payload Release
An ideal linker must maintain a delicate balance: it needs to be highly stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, while also enabling efficient and rapid release of the payload once the ADC has reached the target tumor cell.[1][2][3] This dual requirement has driven the development of two primary classes of linkers: cleavable and non-cleavable.
At a Crossroads: Cleavable vs. Non-Cleavable Linkers
The choice between a cleavable and non-cleavable linker represents a fundamental decision in ADC design, each with distinct advantages and disadvantages that must be weighed based on the specific target, payload, and desired mechanism of action.[2][4][5]
Cleavable linkers are designed to be labile under specific physiological conditions that are prevalent within the tumor microenvironment or inside cancer cells.[1][6] This targeted release is achieved by incorporating moieties that are sensitive to:
-
Enzymes: Proteases such as cathepsin B, which are often upregulated in tumor lysosomes, can cleave specific peptide sequences (e.g., valine-citrulline) within the linker.[6]
-
pH: The acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8) can trigger the hydrolysis of acid-labile groups like hydrazones.[6]
-
Redox environment: The higher intracellular concentration of reducing agents like glutathione (B108866) can cleave disulfide bonds.[6]
A key advantage of cleavable linkers is their ability to induce a "bystander effect." [6] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is particularly important for treating heterogeneous tumors.[7]
Non-cleavable linkers , in contrast, are more stable and rely on the complete lysosomal degradation of the antibody backbone to release the payload.[5][6] This results in the payload being released with an attached amino acid residue from the antibody. This approach generally leads to greater plasma stability and a wider therapeutic window, potentially reducing off-target toxicity.[5] However, the resulting active metabolite may have reduced cell permeability, limiting the bystander effect.[5]
Comparative Performance of Linker Technologies
The selection of a linker technology has a profound impact on various performance parameters of an ADC. The following tables summarize key experimental data comparing different linker types.
Table 1: In Vitro Cytotoxicity
| Linker Type | ADC Example | Cell Line | IC50 (ng/mL) | Reference |
| Cleavable (Val-Cit) | Trastuzumab-vc-MMAE | SK-BR-3 (HER2+) | 10-50 | [8] |
| Cleavable (Val-Ala) | Anti-Her2-Val-Ala-MMAE | Her2+ cell lines | Similar to Val-Cit | [4] |
| Non-cleavable (SMCC) | Trastuzumab-DM1 (T-DM1) | SK-BR-3 (HER2+) | 20-100 | [4] |
| Cleavable (Disulfide) | Anti-CD22-DM1 | Human Lymphoma | Potent tumor regression | [4] |
Table 2: In Vivo Efficacy in Xenograft Models
| Linker Type | ADC Example | Tumor Model | Efficacy Outcome | Reference |
| Cleavable (Val-Cit) | cAC10-vcMMAE | CD30+ Lymphoma | Significant tumor growth inhibition | [9] |
| Non-cleavable (SMCC) | T-DM1 | HER2+ Breast Cancer | Tumor regression | [4] |
| Cleavable (Peptide) | DS-8201a (Enhertu) | HER2+ Models | Potent anti-tumor activity | [10] |
| Cleavable (Disulfide) | Anti-CD22-DM1 | Human Lymphoma | Tumor regression | [4] |
Table 3: Plasma Stability
| Linker Type | Measurement | Stability Metric | Observation | Reference |
| Cleavable (Val-Cit) | In vitro plasma incubation | % Intact ADC over time | Generally stable, some payload deconjugation | [11][12] |
| Non-cleavable (Thioether) | In vitro plasma incubation | % Intact ADC over time | Highly stable, minimal payload loss | [5][12] |
| Cleavable (Disulfide) | In vivo (mouse) | % Conjugated drug remaining | >50% after 7 days (engineered disulfide) | [4] |
| Cleavable (Maleimide) | In vivo | Payload transfer to albumin | Can be unstable, leading to off-target toxicity | [11] |
Key Linker Selection Criteria
Beyond the fundamental choice between cleavable and non-cleavable linkers, several other parameters must be considered to optimize ADC performance.[13]
-
Conjugation Chemistry: The method of attaching the linker to the antibody is crucial. Traditional methods targeting lysine (B10760008) or cysteine residues can lead to heterogeneous mixtures with varying drug-to-antibody ratios (DAR). Site-specific conjugation technologies are emerging to produce more homogeneous ADCs with improved pharmacokinetic properties.
-
Linker Length and Steric Hindrance: A shorter linker can enhance ADC stability by keeping the payload within the steric shield of the antibody.[13] Introducing steric hindrance near the cleavage site can also modulate stability.[13]
-
Hydrophilicity: Many cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance.[14][15] Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can improve solubility, reduce aggregation, and enhance pharmacokinetics.[14]
Visualizing the Pathways and Processes
To better understand the complex interplay of factors in ADC design and evaluation, the following diagrams illustrate key concepts.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Logical workflow for linker selection in ADC development.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADC linker technologies.
In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from the ADC in plasma.[11][12]
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[11]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[11]
-
Quantify the amount of intact ADC and total antibody. This can be achieved using methods such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use two separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of deconjugation.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method can directly measure the intact ADC, free payload, and any payload adducts.[11]
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cells.[8][16]
Methodology:
-
Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at an appropriate density.[8]
-
Incubate the cells overnight to allow for attachment.[8]
-
Treat the cells with a serial dilution of the ADC and incubate for a period determined by the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[8]
-
Add MTT solution to each well and incubate for 1-4 hours.[8]
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[8]
Bystander Effect Co-culture Assay
Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.[7][8]
Methodology:
-
Co-culture antigen-positive cells with antigen-negative cells that have been engineered to express a fluorescent protein (e.g., GFP).[8]
-
Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but not the antigen-negative cells in monoculture.[8]
-
After a defined incubation period, measure the viability of the fluorescent antigen-negative cells using fluorescence imaging or flow cytometry.[8]
-
A decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
Determination of Drug-to-Antibody Ratio (DAR)
Objective: To determine the average number of drug molecules conjugated to each antibody, a critical quality attribute of an ADC.[17][18]
Methodology:
-
Hydrophobic Interaction Chromatography (HIC): This is a standard method for cysteine-linked ADCs. It separates ADC species based on hydrophobicity, with each additional payload increasing retention time. The average DAR is calculated from the weighted peak areas of the different DAR species.[17][18]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique, often performed after reducing the ADC to separate light and heavy chains, can also determine the DAR and drug load distribution.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most accurate measurement of the molecular weight of the intact ADC or its subunits, allowing for precise DAR determination.[19]
Conclusion
The selection of an appropriate linker is a multifaceted process that requires careful consideration of the antibody, payload, and target biology. A systematic approach that involves a thorough evaluation of linker stability, release mechanism, and impact on the overall physicochemical properties of the ADC is crucial for developing safe and effective therapies. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions in the design and optimization of antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. pharmiweb.com [pharmiweb.com]
- 19. sciex.com [sciex.com]
Safety Operating Guide
Safe Disposal of MC-Ala-Ala-Asn-PAB-PNP: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of MC-Ala-Ala-Asn-PAB-PNP, a peptide linker commonly used in the development of antibody-drug conjugates (ADCs). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. The protocols outlined below are based on the chemical reactivity of the molecule's constituent parts and general best practices for handling potent chemical compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn.
-
Work Area: All handling of the compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or dust.
Spill Management Protocol
In the event of a spill, immediate action is required to contain and decontaminate the affected area.
-
Secure the Area: Restrict access to the spill location.
-
Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect Waste: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water. All materials used for decontamination should also be placed in the hazardous waste container.
Chemical Inactivation and Disposal Procedures
Due to its reactive components, this compound should be chemically inactivated before final disposal. The primary methods for inactivation are base-catalyzed and acid-catalyzed hydrolysis, which target the p-nitrophenyl (PNP) ester, the peptide bonds, and the maleimide (B117702) group (if present as part of the "MC" designation).
Method 1: Base-Catalyzed Hydrolysis (Recommended)
This method is effective for hydrolyzing the PNP ester and the peptide linker under standard laboratory conditions.
Experimental Protocol:
-
In a chemical fume hood, carefully add the this compound waste to a solution of 1 M Sodium Hydroxide (NaOH). It is recommended to use at least a 10-fold volume excess of the NaOH solution.
-
Stir the mixture at room temperature for a minimum of 24 hours to ensure complete degradation of the molecule.
-
After the incubation period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding an acid, such as 1 M Hydrochloric Acid (HCl).
-
The final neutralized solution should be collected in a labeled hazardous waste container for disposal according to institutional and local regulations.
Method 2: Acid-Catalyzed Hydrolysis
This alternative method utilizes strong acid and heat to break down the peptide linker.
Experimental Protocol:
-
Within a chemical fume hood, cautiously add the this compound waste to a 6 M Hydrochloric Acid (HCl) solution in a vessel suitable for heating.
-
Heat the mixture to 100°C for at least 12 hours. Ensure the reaction is performed in a properly sealed and vented apparatus to handle potential pressure buildup and corrosive fumes.
-
Allow the solution to cool completely to room temperature.
-
Carefully neutralize the solution to a pH between 6.0 and 8.0 with a base, such as 1 M Sodium Hydroxide (NaOH).
-
Collect the final neutralized waste in a designated hazardous waste container for proper disposal.
Quantitative Data for Inactivation Protocols
| Parameter | Base-Catalyzed Hydrolysis | Acid-Catalyzed Hydrolysis |
| Reagent & Concentration | 1 M Sodium Hydroxide (NaOH) | 6 M Hydrochloric Acid (HCl) |
| Reaction Temperature | Room Temperature | 100°C |
| Minimum Reaction Time | 24 hours | 12 hours |
| Final pH Target | 6.0 - 8.0 | 6.0 - 8.0 |
Disposal Workflow Visualization
The following diagram outlines the decision-making and operational workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Personal protective equipment for handling MC-Ala-Ala-Asn-PAB-PNP
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of MC-Ala-Ala-Asn-PAB-PNP, a cleavable peptide linker utilized in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2][3][4] Due to its application in cytotoxic drug development and the presence of a p-nitrophenyl (PNP) group, this compound requires stringent safety protocols.
Hazard Identification and Risk Assessment
-
p-Nitrophenol (PNP): This component is harmful if swallowed, in contact with skin, or inhaled.[5] It may cause damage to organs, such as the kidneys and liver, through prolonged or repeated exposure.
-
Cytotoxic Potential: As a linker for ADCs, which are often highly cytotoxic, the entire molecule should be handled with precautions appropriate for cytotoxic agents to prevent exposure through skin contact, inhalation of aerosols or dust, and accidental ingestion.[6][7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. There is no safe level of exposure to cytotoxic compounds.[8] The following PPE is mandatory when handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-tested, powder-free gloves (e.g., ASTM D6978).[8] The outer glove should be worn over the gown cuff. | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or contamination of the outer glove. |
| Gown | Disposable, lint-free, low-permeability gown that fastens in the back and has long sleeves with tight-fitting cuffs.[9] | Protects skin and personal clothing from contamination by splashes or spills. |
| Eye & Face Protection | Full-face shield or safety goggles worn with a fluid-resistant mask.[7][9] | Protects eyes and face from splashes of liquids or airborne particles. |
| Respiratory Protection | A fit-tested N95 or higher respirator should be used when there is a risk of generating airborne powder or aerosols.[9][10] | Prevents inhalation of the compound, which can be a significant route of exposure. |
| Hair & Shoe Covers | Disposable hair and shoe covers.[8] | Minimizes the risk of contaminating personal clothing and hair, and prevents the spread of contamination outside the work area. |
Handling Procedures
Adherence to strict procedural guidelines is crucial for minimizing exposure risk.
3.1. Preparation and Weighing:
-
Conduct all handling of the solid compound within a certified chemical fume hood or a biological safety cabinet to control airborne particles.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
Moisten powders with a suitable solvent to reduce dust generation where appropriate.[11]
3.2. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Ensure the container is securely capped before mixing or vortexing.
3.3. Donning and Doffing PPE Workflow
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
4.1. Spill Kit: A dedicated cytotoxic spill kit should be readily available and include:
-
Appropriate PPE (as listed in the table above)
-
Absorbent materials (e.g., pads, pillows)
-
Designated waste bags for cytotoxic waste
-
Scoop and scraper for solid spills
-
Cleaning and decontamination solutions
4.2. Spill Response Protocol:
-
Secure the Area: Immediately alert others and restrict access to the spill area.[7]
-
Don PPE: Put on a full set of appropriate PPE before approaching the spill.[7]
-
Containment: Use absorbent materials to contain liquid spills and prevent them from spreading. For solid spills, gently cover with a damp absorbent material to avoid raising dust.
-
Cleanup: Carefully collect all contaminated materials and place them in the designated cytotoxic waste container.[7]
-
Decontamination: Clean the spill area with a detergent solution followed by a deactivating agent if available and recommended by your institution's safety office.[7]
-
Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.[7]
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, labware, and the chemical itself, must be disposed of as hazardous cytotoxic waste.
5.1. Waste Segregation and Collection:
-
Solid Waste: All contaminated solid materials (gloves, gowns, shoe covers, lab plastics, etc.) must be placed in a clearly labeled, leak-proof, and puncture-resistant container designated for cytotoxic waste.
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a labeled, sealed, and compatible hazardous waste container. Do not pour this waste down the drain.[12]
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for cytotoxic waste.
5.2. Final Disposal:
-
All cytotoxic waste must be handled and disposed of by a licensed hazardous waste disposal company in accordance with local, regional, and national regulations.[13]
-
Incineration under controlled conditions is a common and effective method for the disposal of nitrophenols and other cytotoxic compounds.[14]
Experimental Protocols: Safe Handling Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound in a research setting.
Caption: Procedural workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-Ala-Ala-Asn-PAB-PNP, CAS 1834516-06-1 | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. ipservices.care [ipservices.care]
- 8. halyardhealth.com [halyardhealth.com]
- 9. ohsinsider.com [ohsinsider.com]
- 10. england.nhs.uk [england.nhs.uk]
- 11. ICSC 0066 - p-NITROPHENOL [inchem.org]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. lobachemie.com [lobachemie.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
